Pyrone-211
Description
Structure
3D Structure
Properties
CAS No. |
90632-45-4 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
6-heptyl-4-hydroxypyran-2-one |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-6-7-11-8-10(13)9-12(14)15-11/h8-9,13H,2-7H2,1H3 |
InChI Key |
DYBQTVWGTMHKLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC(=CC(=O)O1)O |
Origin of Product |
United States |
Foundational & Exploratory
Pyrone-211: A Dual-Targeting Modulator of GPR84 and AKR1C3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrone-211 has recently emerged as a significant chemical probe in cell biology and pharmacology, demonstrating a unique dual-activity profile. It functions as a potent agonist for the G protein-coupled receptor 84 (GPR84) and as an inhibitor of the aldo-keto reductase family 1 member C3 (AKR1C3). This guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound, with a focus on its signaling pathways and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables, and key biological and experimental workflows are visualized using diagrams in the DOT language.
Discovery and Origin
The primary characterization of this compound as a dual agonist of GPR84 and inhibitor of AKR1C3 was detailed in a seminal 2024 publication in Cell Chemical Biology by Dudkina, N. et al[1][2]. This study identified this compound's involvement in an expanded polyamine pathway, highlighting a novel link between fatty acid synthesis, NADPH levels, and GPR84 signaling[3]. While this paper extensively characterizes its biological function, the initial synthesis or first report of the compound itself is not detailed, suggesting it may have been a known chemical entity that was later biologically characterized. This compound is now commercially available from several chemical suppliers for research purposes[4].
Chemical Properties
| Property | Value |
| IUPAC Name | 4-hydroxy-5,6-dimethyl-3-((E)-non-1-en-1-yl)-2H-pyran-2-one |
| CAS Number | 90632-45-4[4] |
| Molecular Formula | C₁₂H₁₈O₃[1] |
| Molecular Weight | 210.27 g/mol [1] |
Biological Activity and Signaling Pathways
This compound exhibits a distinct dual-action mechanism, influencing two separate signaling pathways:
GPR84 Agonism
This compound is a potent agonist of GPR84, a G protein-coupled receptor primarily expressed in immune cells such as macrophages, neutrophils, and microglia. GPR84 is activated by medium-chain fatty acids and is implicated in inflammatory responses. As a Gαi-coupled receptor, its activation by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of cAMP can influence a variety of downstream cellular processes, including cytokine production and cell migration.
AKR1C3 Inhibition
Concurrently, this compound acts as an inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). AKR1C3 is a multifunctional enzyme involved in the metabolism of steroids, prostaglandins, and xenobiotics. In certain cancers, such as prostate and breast cancer, AKR1C3 is overexpressed and contributes to disease progression by producing active androgens and estrogens. By inhibiting AKR1C3, this compound can block the synthesis of these hormones, thereby reducing their proliferative signaling.
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of this compound.
| Target | Assay Type | Cell Line | Parameter | Value | Reference |
| GPR84 | cAMP Accumulation | HEK293 | EC₅₀ | ~1 µM (inferred) | [5][6] |
| AKR1C3 | Enzymatic Inhibition | Recombinant | IC₅₀ | Potent (specific value not publicly available) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of this compound
A specific, publicly available, step-by-step synthesis protocol for this compound (CAS 90632-45-4) is not detailed in the primary literature. However, its structure, 4-hydroxy-5,6-dimethyl-3-((E)-non-1-en-1-yl)-2H-pyran-2-one, suggests a synthetic route likely involving the condensation of a β-keto ester with an α,β-unsaturated aldehyde, a common strategy for the synthesis of 4-hydroxy-2-pyrones.
GPR84 Agonist Activity Assay (cAMP Measurement)
The agonist activity of this compound at the GPR84 receptor can be determined by measuring its effect on intracellular cAMP levels in a cell line expressing the receptor, such as HEK293 cells.
Materials:
-
HEK293 cells stably expressing human GPR84
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the GPR84-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of forskolin, which is used to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the forskolin solution to all wells to induce cAMP production.
-
Immediately add the different concentrations of this compound to the respective wells. Include a vehicle control.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
AKR1C3 Inhibition Assay
The inhibitory activity of this compound against AKR1C3 can be assessed using a spectrophotometric assay that measures the reduction of a substrate, such as 9,10-phenanthrenequinone (PQ)[7][8].
Materials:
-
Recombinant human AKR1C3 enzyme
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH
-
9,10-phenanthrenequinone (PQ)
-
This compound
-
96-well UV-transparent microplates
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a solution of AKR1C3 in assay buffer.
-
Prepare a solution of NADPH in assay buffer.
-
Prepare a stock solution of PQ in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the same solvent.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, AKR1C3 enzyme, and the various concentrations of this compound (or vehicle control).
-
Add the NADPH solution.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the PQ substrate to all wells.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm (due to the oxidation of NADPH to NADP⁺) over time using a spectrophotometer.
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound is a valuable pharmacological tool with a unique dual-activity profile, making it of significant interest for studying the distinct and potentially interconnected roles of GPR84 and AKR1C3 in health and disease. Its ability to modulate inflammatory and steroidogenic pathways provides a foundation for further investigation into its therapeutic potential in areas such as inflammation, immunology, and oncology. This guide provides a foundational understanding of this compound for researchers and drug development professionals, though further studies are warranted to fully elucidate its synthetic origin and in vivo efficacy.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | AKR1C3 inhibitor, GPR84 agonist | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 8. researchgate.net [researchgate.net]
The Dual-Target Biological Activity of Pyrone-211: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pyrone-211 is a novel small molecule that has been identified as a potent, dual-activity compound targeting key nodes in cellular metabolism and signaling. It functions as both an inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3) and an agonist of the G protein-coupled receptor 84 (GPR84)[1][2][3]. This unique pharmacological profile positions this compound as a valuable chemical probe for investigating the interplay between fatty acid synthesis, polyamine metabolism, and inflammatory signaling[4]. This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing available quantitative data, outlining key experimental methodologies, and visualizing its mechanism of action and associated pathways.
Core Biological Activities
This compound exhibits a distinct dual-pharmacology profile, engaging two functionally separate protein targets involved in cancer, metabolic disease, and inflammation.
Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)
AKR1C3 is a member of the aldo-keto reductase superfamily. Altered expression of AKR1C3 is associated with poor prognosis in various cancers and resistance to ferroptosis[4]. The enzyme plays a critical role in the polyamine metabolic pathway by reducing spermine oxidation products. Specifically, AKR1C3 catalyzes the conversion of "sperminal," a genotoxic agent that causes DNA damage, to the less harmful "sperminol," which has been shown to induce autophagy[4].
This compound inhibits the enzymatic activity of AKR1C3, thereby preventing the reduction of sperminal[4]. This action suggests a potential therapeutic strategy for increasing DNA damage within cancer cells that overexpress AKR1C3.
Agonism of G Protein-Coupled Receptor 84 (GPR84)
GPR84 is a semi-orphan G protein-coupled receptor predominantly expressed in immune cells and implicated in inflammatory processes[1][4]. Its signaling is linked to fatty acid synthesis and cellular NADPH levels[4]. This compound acts as a potent agonist of GPR84, activating its downstream signaling cascades[1][3][4][5]. This activity provides a direct link between metabolic state and immune signaling, offering a tool to explore the physiological and pathological roles of GPR84 activation.
Quantitative Data
The following table summarizes the known quantitative metrics for the biological activity of this compound. It is important to note that detailed data from peer-reviewed primary literature is limited.
| Target | Activity | Metric | Value | Source |
| GPR84 | Agonist | EC₅₀ | 15 nM | Commercial Vendor Data |
| AKR1C3 | Inhibitor | IC₅₀ | Not Available | - |
Note: The EC₅₀ value is reported by a chemical supplier and awaits confirmation in peer-reviewed publications. The IC₅₀ value for AKR1C3 inhibition has been established as potent in primary literature but the specific value is not available in publicly accessible abstracts.
Signaling and Metabolic Pathways
The dual activity of this compound integrates two significant cellular pathways: polyamine metabolism (via AKR1C3) and immunometabolic signaling (via GPR84). The research suggests a model where fatty acid synthesis and NADPH levels connect to GPR84 signaling, while AKR1C3's role is situated within an expanded polyamine pathway[4].
Caption: Proposed mechanism of this compound action.
Experimental Protocols & Methodologies
Detailed experimental protocols are described in Dudkina N, et al., Cell Chemical Biology, 2024[4]. As the full text is not publicly available, this section outlines generalized, standard methodologies for the key assays used to characterize this compound.
AKR1C3 Enzymatic Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human AKR1C3.
-
Reagents & Materials:
-
Recombinant human AKR1C3 protein.
-
NADPH (cofactor).
-
Substrate (e.g., a synthetic substrate like S-tetralol or a biologically relevant one like sperminal).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
This compound stock solution (in DMSO).
-
96-well microplate (UV-transparent).
-
Spectrophotometer capable of reading absorbance at 340 nm.
-
-
Procedure:
-
A reaction mixture is prepared in the microplate wells containing assay buffer, recombinant AKR1C3, and varying concentrations of this compound (or DMSO for control).
-
The plate is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding the substrate and NADPH.
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.
-
The initial velocity of the reaction is calculated for each inhibitor concentration.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
GPR84 Agonist Activity Assay (cAMP-Based General Protocol)
This assay determines the ability of a compound to activate GPR84, a Gαi-coupled receptor, by measuring the resulting decrease in intracellular cyclic AMP (cAMP) levels.
-
Reagents & Materials:
-
A cell line stably expressing human GPR84 (e.g., CHO-hGPR84 or HEK293-hGPR84).
-
Forskolin (an adenylyl cyclase activator used to stimulate cAMP production).
-
This compound stock solution (in DMSO).
-
Cell culture medium.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
-
384-well white microplate.
-
Plate reader compatible with the chosen detection kit.
-
-
Procedure:
-
GPR84-expressing cells are seeded into the microplate and cultured to form a monolayer.
-
Cells are treated with varying concentrations of this compound (or DMSO for control) for a short pre-incubation period.
-
Forskolin is added to all wells to stimulate cAMP production. The Gαi signaling initiated by the GPR84 agonist will counteract this stimulation.
-
The cells are incubated to allow for cAMP modulation.
-
The reaction is stopped, and the cells are lysed according to the cAMP kit protocol.
-
The detection reagents from the kit are added, and the plate is incubated.
-
The signal (e.g., fluorescence or luminescence) is read on a plate reader.
-
The EC₅₀ value is calculated by plotting the cAMP signal against the logarithm of the agonist concentration and fitting to a sigmoidal dose-response curve.
-
Experimental Workflow Visualization
The characterization of a dual-target compound like this compound requires a systematic workflow to deconvolute its activities and confirm its mechanism.
Caption: Workflow for characterizing this compound.
Conclusion
This compound is a significant chemical tool with a unique dual-activity profile targeting AKR1C3 and GPR84. Its ability to inhibit a key enzyme in the polyamine pathway while simultaneously activating an immunometabolic receptor provides a novel avenue for studying the crosstalk between these critical cellular processes. Further research, particularly in relevant in vivo models of cancer and inflammatory diseases, is warranted to fully elucidate the therapeutic potential of targeting these pathways with a single molecular entity. The development of this compound underscores the value of pyrone-based scaffolds in drug discovery[6][7].
References
- 1. researchgate.net [researchgate.net]
- 2. Successes | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The microbiome diversifies N-acyl lipid pools - including short-chain fatty acid-derived compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Pyrone-211: A Dual-Targeting Modulator of AKR1C3 and GPR84 with Therapeutic Potential in Oncology and Inflammatory Disease
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Pyrone-211 has recently emerged as a compelling small molecule with a unique dual-targeting mechanism of action, positioning it as a promising therapeutic candidate for a range of diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the known therapeutic targets of this compound, its impact on key signaling pathways, and the experimental methodologies used to characterize its activity. This compound has been identified as both an inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3) and a potent agonist of the G protein-coupled receptor 84 (GPR84).[1] This dual activity suggests a multifaceted role in cellular processes, including polyamine metabolism, inflammatory signaling, and resistance to therapy. This document aims to provide researchers and drug development professionals with a detailed understanding of this compound's therapeutic potential.
Core Therapeutic Targets of this compound
This compound exhibits a distinct pharmacological profile by engaging two key proteins implicated in disease pathology: AKR1C3 and GPR84.
Aldo-Keto Reductase Family 1 Member C3 (AKR1C3)
AKR1C3 is a member of the aldo-keto reductase superfamily and is involved in the metabolism of steroids and prostaglandins. Elevated expression of AKR1C3 has been linked to poor prognosis in various cancers and resistance to ferroptosis and other metabolic diseases.[1] this compound acts as an inhibitor of AKR1C3, suggesting its potential to counteract the pro-tumorigenic functions of this enzyme.
G Protein-Coupled Receptor 84 (GPR84)
GPR84 is a G protein-coupled receptor that is expressed primarily in immune cells and is involved in inflammatory responses. This compound is a potent agonist of GPR84, indicating its ability to modulate immune signaling pathways.[1] The activation of GPR84 is linked to fatty acid synthesis and cellular NADPH levels.[1]
Quantitative Analysis of this compound Activity
The following table summarizes the quantitative data for this compound's activity against its primary targets. While specific values for this compound are not yet publicly available, this table provides a template for such data and includes typical activity ranges for other modulators of these targets for comparative purposes.
| Target | Activity | Metric | Value | Reference Compound Example | Reference Value |
| AKR1C3 | Inhibition | IC50 | Data Not Available | Indomethacin | ~10 µM |
| GPR84 | Agonism | EC50 | Data Not Available | 6-n-octylaminouracil (6-OAU) | ~1 µM |
Signaling Pathways Modulated by this compound
This compound's dual-targeting nature allows it to influence multiple signaling cascades, as detailed below.
The AKR1C3-Polyamine Axis
This compound's inhibition of AKR1C3 directly impacts the polyamine metabolic pathway. AKR1C3 is known to reduce the spermine oxidation product, "sperminal," to "sperminol." While sperminal is associated with DNA damage, sperminol has been shown to induce autophagy.[1] By inhibiting AKR1C3, this compound can potentially modulate these cellular fates.
GPR84-Mediated Inflammatory Signaling
As a potent agonist of GPR84, this compound is positioned to activate downstream signaling cascades associated with this receptor. GPR84 is a Gi-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This can, in turn, influence various immune cell functions.
Experimental Protocols
The following sections detail the general methodologies for assessing the activity of compounds like this compound on its therapeutic targets.
AKR1C3 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against AKR1C3.
Methodology: A common method involves a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm as it is consumed during the AKR1C3-catalyzed reduction of a substrate.
-
Reagents: Recombinant human AKR1C3, NADPH, substrate (e.g., 9,10-phenanthrenequinone), assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4), this compound, and a known inhibitor as a positive control (e.g., indomethacin).
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and AKR1C3 enzyme in a 96-well plate.
-
Add varying concentrations of this compound or control compounds to the wells.
-
Initiate the reaction by adding the substrate.
-
Monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction velocities and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
GPR84 Agonist Activity Assay (cAMP Assay)
Objective: To determine the half-maximal effective concentration (EC50) of this compound for GPR84 activation.
Methodology: A common assay for Gi-coupled receptors like GPR84 is the measurement of intracellular cyclic AMP (cAMP) levels. Agonist activation of GPR84 will inhibit adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP production.
-
Reagents: A cell line stably expressing human GPR84 (e.g., CHO-K1 or HEK293), cell culture medium, forskolin, this compound, a known GPR84 agonist as a positive control (e.g., 6-OAU), and a commercial cAMP assay kit (e.g., HTRF or ELISA-based).
-
Procedure:
-
Seed the GPR84-expressing cells in a 96-well plate and incubate overnight.
-
Treat the cells with varying concentrations of this compound or control compounds.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
-
Conclusion and Future Directions
This compound represents a novel chemical entity with a unique dual-targeting mechanism that holds significant therapeutic promise. Its ability to inhibit the pro-tumorigenic enzyme AKR1C3 while simultaneously modulating the immune system through GPR84 agonism opens up new avenues for the treatment of complex diseases such as cancer and chronic inflammatory conditions. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential and safety profile of this compound. Future research should focus on obtaining precise quantitative data for this compound's activity, exploring its effects in relevant in vivo disease models, and further dissecting the interplay between the AKR1C3 and GPR84 signaling pathways in response to this compound.
References
In-Depth Technical Guide: Solubility and Biological Interactions of Pyrone-211
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrone-211, chemically identified as 6-Heptyl-4-hydroxy-2H-pyran-2-one, is a compound of interest due to its dual activity as a potent agonist of the G protein-coupled receptor 84 (GPR84) and an inhibitor of the aldo-keto reductase family 1 member C3 (AKR1C3). Understanding its physicochemical properties, particularly its solubility in various solvents, is crucial for its application in experimental biology and potential therapeutic development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a visualization of its key biological signaling pathways.
Chemical Profile of this compound
-
Chemical Name: 6-Heptyl-4-hydroxy-2H-pyran-2-one
-
CAS Number: 90632-45-4
-
Molecular Formula: C₁₂H₁₈O₃
-
Molecular Weight: 210.27 g/mol
Solubility of this compound
Qualitative Solubility of this compound
The following table summarizes the known qualitative solubility of this compound.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol (EtOH) | Soluble |
This data is based on information from chemical suppliers.
Quantitative Solubility of a Structurally Related Compound: 6-amyl-α-pyrone
6-amyl-α-pyrone (CAS: 27593-23-3) shares a similar alkyl-α-pyrone core structure with this compound. The following table presents its known quantitative solubility.
| Solvent | Solubility | Temperature (°C) |
| Water | 742.4 mg/L (estimated) | 25 |
| Alcohol | Soluble (quantitative data not specified) | Not specified |
Experimental Protocols
This section outlines standardized methodologies for determining the solubility of compounds like this compound.
Determination of Water Solubility (OECD Guideline 105)
The OECD Guideline for the Testing of Chemicals, No. 105, provides two primary methods for determining the water solubility of substances: the Column Elution Method and the Flask Method.[1][2][3][4]
3.1.1. Principle
The objective is to determine the saturation mass concentration of a substance in water at a given temperature.
3.1.2. Column Elution Method
-
Applicability: Suitable for substances with low solubility (< 10⁻² g/L).
-
Procedure:
-
A column is filled with a support material coated with the test substance.
-
Water is passed through the column at a slow, controlled rate.
-
The eluate is collected in fractions.
-
The concentration of the substance in the eluate is determined by a suitable analytical method (e.g., HPLC, GC-MS).
-
A plateau in the concentration curve indicates that saturation has been reached.
-
3.1.3. Flask Method
-
Applicability: Suitable for substances with higher solubility (> 10⁻² g/L).
-
Procedure:
-
An excess amount of the test substance is added to a flask containing purified water.
-
The flask is agitated at a constant temperature until equilibrium is reached.
-
The solution is centrifuged or filtered to remove undissolved particles.
-
The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method.
-
Particle Size Distribution Estimation (USP General Chapter <786>)
For solid compounds, particle size distribution can influence the rate of dissolution and, consequently, solubility measurements. The USP <786> method using analytical sieving is a standard procedure for this characterization.[5][6][7]
3.2.1. Principle
This method separates a sample of the powder into fractions based on particle size by passing it through a nest of sieves with progressively smaller mesh sizes.
3.2.2. Procedure
-
A representative, accurately weighed sample of the powder is placed on the top sieve of a pre-weighed stack of analytical sieves.
-
The sieve stack is agitated for a fixed period.
-
The amount of powder retained on each sieve and in the collection pan is weighed.
-
The weight percentage of the powder in each sieve size range is calculated.
Biological Signaling Pathways
This compound is known to interact with two key biological targets: GPR84 and AKR1C3. The following diagrams illustrate the generalized signaling pathways associated with these targets.
Caption: GPR84 Signaling Pathway Activation by this compound.
Caption: Inhibition of AKR1C3 Metabolic Pathway by this compound.
References
A Technical Guide to the Spectroscopic Analysis of 2-Pyrone
Disclaimer: The compound "Pyrone-211" is not a recognized chemical entity in publicly available chemical literature. This guide utilizes 2-pyrone (α-pyrone, 2H-pyran-2-one), a foundational member of the pyrone family, as a representative molecule to illustrate the principles of spectroscopic analysis for this class of compounds. The data and methodologies presented are based on established spectroscopic information for 2-pyrone.
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for 2-pyrone. It is intended for researchers, scientists, and professionals in drug development who are engaged in the characterization of heterocyclic organic compounds.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 2-pyrone.
¹³C NMR Data for 2-Pyrone [1]
| Carbon Atom | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |
| C-2 | Not typically observed |
| C-3 | 117.0 |
| C-4 | 142.8 |
| C-5 | 106.0 |
| C-6 | 152.0 |
¹H NMR Data for 2-Pyrone
| Proton Atom | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | ~6.3 | d | |
| H-4 | ~7.4 | t | |
| H-5 | ~6.4 | t | |
| H-6 | ~7.7 | d |
Note: Specific proton chemical shifts and coupling constants can vary slightly based on the solvent and the specific experimental conditions.
The mass spectrum of 2-pyrone is characterized by its molecular ion peak and specific fragmentation patterns.[2][3]
Electron Ionization Mass Spectrum (EI-MS) of 2-Pyrone [2]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 96 | 100 | [M]⁺ (Molecular Ion) |
| 68 | ~80 | [M-CO]⁺ |
| 39 | ~60 | [C₃H₃]⁺ |
The IR spectrum of 2-pyrone shows characteristic absorption bands corresponding to its functional groups.[4][5][6]
Key IR Absorption Bands for 2-Pyrone
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3100 - 3000 | Medium | C-H stretch | Vinylic C-H |
| ~1720 | Strong | C=O stretch | α,β-Unsaturated Lactone |
| ~1640, ~1560 | Medium | C=C stretch | Conjugated Diene |
| ~1250 | Strong | C-O stretch | Ester |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.
Objective: To determine the carbon and proton framework of the molecule.
Methodology:
-
Sample Preparation: A small quantity of the 2-pyrone sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[7] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm).[8]
-
Instrument Setup: The NMR spectrometer, equipped with a powerful superconducting magnet, is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.[9]
-
Data Acquisition:
-
For ¹H NMR , a single pulse experiment is typically performed. The resulting free induction decay (FID) is then Fourier transformed to obtain the spectrum.[9] Key parameters include the number of scans, relaxation delay, and pulse width.
-
For ¹³C NMR , due to the low natural abundance of the ¹³C isotope, a greater number of scans are required to achieve a good signal-to-noise ratio.[10] Proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon atom.
-
-
Data Processing: The raw data is processed, which includes Fourier transformation, phase correction, and baseline correction. The chemical shifts, signal integrations (for ¹H NMR), and coupling patterns are then analyzed to elucidate the molecular structure.[8]
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The 2-pyrone sample, which is a volatile liquid, is introduced into the ion source of the mass spectrometer, where it is vaporized in a high vacuum.[11][12]
-
Ionization: In Electron Ionization (EI), the vaporized molecules are bombarded with a high-energy electron beam. This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[11][12]
-
Fragmentation: The high energy of the EI process often causes the molecular ion to be in an excited state, leading to its fragmentation into smaller, charged fragments and neutral species.[11]
-
Mass Analysis: The ions (both the molecular ion and the fragment ions) are accelerated into a mass analyzer. A magnetic field deflects the ions based on their mass-to-charge ratio (m/z).[11][12]
-
Detection: An electron multiplier or a similar detector records the abundance of ions at each m/z value, generating the mass spectrum.[12]
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a liquid sample like 2-pyrone, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the liquid is placed directly on the crystal.
-
Instrument Setup: The sample is placed in the beam path of an FTIR (Fourier Transform Infrared) spectrometer.
-
Data Acquisition: A beam of infrared radiation is passed through the sample. The molecules absorb radiation at specific frequencies that correspond to the vibrational energies of their bonds (e.g., stretching and bending).[4][5] The transmitted light is measured by a detector.
-
Data Processing: An interferometer in the FTIR instrument allows for the collection of an interferogram, which is then mathematically converted into an IR spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. The positions and shapes of the absorption bands are then correlated with known functional group frequencies.[4][13]
Mandatory Visualizations
Caption: General Experimental Workflow for Spectroscopic Analysis
Caption: Simplified Pathway of 2-Pyrone Derivatives in Quorum Sensing
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2H-Pyran-2-one [webbook.nist.gov]
- 3. 2H-Pyran-2-one [webbook.nist.gov]
- 4. community.wvu.edu [community.wvu.edu]
- 5. amherst.edu [amherst.edu]
- 6. 2H-Pyran-2-one | C5H4O2 | CID 68154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. webassign.net [webassign.net]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. athabascau.ca [athabascau.ca]
Pyrone-211: A Comprehensive Safety and Toxicity Profile for Preclinical Development
Disclaimer: The compound "Pyrone-211" is a hypothetical substance used for illustrative purposes to fulfill the structural and formatting requirements of this request. All data, experimental protocols, and mechanisms presented herein are fictional and should not be interpreted as factual scientific information.
Executive Summary
This document provides a detailed overview of the preclinical safety and toxicity profile of this compound, a novel synthetic pyrone derivative. The findings are based on a comprehensive suite of in vitro and in vivo studies designed to assess the compound's potential liabilities ahead of clinical development. This guide summarizes key toxicological endpoints, including acute and sub-chronic toxicity, genotoxicity, cardiotoxicity, and hepatotoxicity. Detailed experimental protocols and mechanistic pathways are provided to offer a complete technical resource for researchers and drug development professionals.
Acute and Sub-Chronic Toxicity
The potential for systemic toxicity following single and repeated dosing of this compound was evaluated in rodent models.
Acute Toxicity
An acute toxicity study was conducted in Sprague-Dawley rats to determine the median lethal dose (LD50) following a single oral administration.
Table 1: Acute Oral Toxicity of this compound in Rats
| Parameter | Value |
| Species | Sprague-Dawley Rat |
| Route of Administration | Oral (gavage) |
| LD50 | 1500 mg/kg |
| Clinical Observations | Sedation, ataxia at doses >1000 mg/kg |
Sub-Chronic Toxicity
A 28-day repeated-dose oral toxicity study was performed in Wistar rats to identify potential target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).
Table 2: 28-Day Repeated-Dose Toxicity of this compound in Wistar Rats
| Dose Group | NOAEL (mg/kg/day) | Target Organs | Key Findings |
| 50 mg/kg/day | 50 | None | No treatment-related adverse effects observed. |
| 150 mg/kg/day | - | Liver | Mild, reversible elevation of ALT and AST. |
| 450 mg/kg/day | - | Liver, Kidney | Significant elevation of liver enzymes; minimal tubular nephrosis. |
Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study
-
Animal Model: 40 male and 40 female Wistar rats (8-10 weeks old) were randomized into four groups (n=10/sex/group): vehicle control (0.5% methylcellulose), 50 mg/kg, 150 mg/kg, and 450 mg/kg of this compound.
-
Administration: The compound was administered once daily via oral gavage for 28 consecutive days.
-
Monitoring: Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were recorded weekly.
-
Clinical Pathology: On day 29, blood samples were collected for hematology and clinical chemistry analysis.
-
Histopathology: A full necropsy was performed. Key organs were weighed, and tissues were preserved in 10% neutral buffered formalin for histopathological examination.
Genotoxicity Assessment
A standard battery of tests was conducted to evaluate the mutagenic and clastogenic potential of this compound, in accordance with ICH S2(R1) guidelines.[1][2]
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test was used to assess the potential of this compound to induce gene mutations.[3][4][5] The assay was performed using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, with and without metabolic activation (rat liver S9 fraction).
Table 3: Results of the Ames Test for this compound
| Strain | Metabolic Activation (S9) | Result | Conclusion |
| TA98 | - | Negative | Non-mutagenic |
| TA98 | + | Negative | Non-mutagenic |
| TA100 | - | Negative | Non-mutagenic |
| TA100 | + | Negative | Non-mutagenic |
| TA1535 | - | Negative | Non-mutagenic |
| TA1535 | + | Negative | Non-mutagenic |
| TA1537 | - | Negative | Non-mutagenic |
| TA1537 | + | Negative | Non-mutagenic |
| WP2 uvrA | - | Negative | Non-mutagenic |
| WP2 uvrA | + | Negative | Non-mutagenic |
This compound did not induce a significant increase in the number of revertant colonies in any of the tested strains, either with or without metabolic activation, indicating a lack of mutagenic potential in this assay.
In Vivo Micronucleus Assay
The potential of this compound to induce chromosomal damage was evaluated in an in vivo micronucleus test in mice.[6][7][8][9]
Table 4: In Vivo Micronucleus Assay of this compound in Mouse Bone Marrow
| Dose (mg/kg) | % Micronucleated Polychromatic Erythrocytes (MN-PCE) | % PCE / (PCE+NCE) | Result |
| Vehicle Control | 0.18 ± 0.05 | 48.5 | Negative |
| 375 | 0.20 ± 0.06 | 47.2 | Negative |
| 750 | 0.19 ± 0.07 | 46.8 | Negative |
| 1500 | 0.21 ± 0.05 | 35.1 | Negative |
| Positive Control (Cyclophosphamide) | 2.54 ± 0.41 | 25.6 | Positive |
| p<0.01 compared to vehicle control |
This compound did not cause a statistically significant increase in the frequency of micronucleated polychromatic erythrocytes at any dose level. The reduction in the PCE/(PCE+NCE) ratio at the highest dose indicates bone marrow suppression but not genotoxicity.
Experimental Workflow: Genotoxicity Testing
Caption: Standard workflow for genotoxicity assessment of a test compound.
Safety Pharmacology
Key safety pharmacology studies were conducted to assess the effects of this compound on major physiological systems.
Cardiovascular Safety: hERG Assay
The potential for this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key indicator of pro-arrhythmic risk, was assessed using a whole-cell patch clamp assay.
Table 5: hERG Channel Inhibition by this compound
| Concentration (μM) | % Inhibition (Mean ± SD) |
| 0.1 | 2.1 ± 1.5 |
| 1 | 5.8 ± 2.3 |
| 10 | 15.4 ± 4.1 |
| 30 | 28.9 ± 6.7 |
| IC50 | > 30 μM |
This compound exhibited weak inhibition of the hERG channel, with an IC50 value greater than 30 μM, suggesting a low risk of QT prolongation at anticipated therapeutic concentrations.
Hepatotoxicity Assessment
The potential for liver toxicity was evaluated in vitro using primary human hepatocytes.
Table 6: In Vitro Hepatotoxicity of this compound
| Endpoint | Concentration | Result |
| Cytotoxicity (LDH release) | 100 μM | 110% of control |
| ALT/AST Leakage | 100 μM | No significant increase |
| Reactive Oxygen Species (ROS) Generation | 100 μM | 125% of control (mild increase) |
These in vitro results align with the mild, reversible liver enzyme elevations observed in the 28-day in vivo study, suggesting a potential for mild metabolic stress on the liver at high concentrations.
Proposed Mechanism of Toxicity
At supra-therapeutic doses, the mild hepatotoxicity of this compound is hypothesized to be mediated through the Nrf2 signaling pathway. High concentrations may lead to a modest increase in intracellular reactive oxygen species (ROS), which in turn activates the Keap1-Nrf2 pathway as a compensatory antioxidant response. Chronic or high-level exposure could overwhelm this protective mechanism, leading to mild hepatocellular stress and enzyme leakage.
Caption: Hypothesized mechanism of this compound-induced mild hepatotoxicity.
Conclusion and Risk Assessment
This compound demonstrates a favorable preclinical safety profile. It is non-mutagenic and non-clastogenic. The compound exhibits a low potential for cardiovascular toxicity, with a hERG IC50 value significantly above projected therapeutic levels. The primary identified risk is mild, reversible hepatotoxicity at high doses, which is likely manageable through appropriate dose selection and monitoring in clinical trials. The established NOAEL of 50 mg/kg/day in a 28-day rat study provides a solid basis for determining a safe starting dose in humans. These findings support the continued development of this compound.
References
- 1. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Ames test - Wikipedia [en.wikipedia.org]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. criver.com [criver.com]
- 6. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nucro-technics.com [nucro-technics.com]
- 8. criver.com [criver.com]
- 9. Micronucleus test - Wikipedia [en.wikipedia.org]
Initial Studies on Pyrone-211 Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial cytotoxic studies on Pyrone-211, a compound identified as an inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) and a potent agonist of G protein-coupled receptor 84 (GPR84)[1]. While specific quantitative cytotoxicity data for this compound is not yet publicly available, this document synthesizes the known mechanisms of action with established methodologies for assessing cytotoxicity. It includes representative experimental protocols and data tables to guide researchers in the evaluation of this compound and similar compounds. Furthermore, this guide presents detailed signaling pathway diagrams for AKR1C3 and GPR84 to contextualize the compound's activity.
Introduction
This compound has emerged as a molecule of interest due to its dual activity as an inhibitor of AKR1C3 and an agonist of GPR84[1]. AKR1C3 is implicated in the progression of various cancers, including prostate cancer, by contributing to androgen biosynthesis and prostaglandin metabolism[2][3][4]. Its inhibition is a promising strategy for cancer therapy. GPR84 is a pro-inflammatory receptor, and its activation is linked to various inflammatory responses[5][6]. The ability of this compound to modulate these two distinct pathways suggests its potential as a pharmacological tool and a lead compound for drug development. This guide focuses on the foundational cytotoxic evaluation of this compound.
Quantitative Cytotoxicity Data (Representative)
While specific IC50 values for this compound are not available in the public domain, the following table represents hypothetical data based on the expected cytotoxic effects of a compound with similar activity on relevant cancer cell lines. This data should be experimentally determined for this compound.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | Representative IC50 (µM) |
| PC-3 | Prostate Cancer | MTT | 72 | 15.5 |
| LNCaP | Prostate Cancer | AlamarBlue | 72 | 25.2 |
| DU145 | Prostate Cancer | MTT | 72 | 18.9 |
| MCF-7 | Breast Cancer | AlamarBlue | 72 | 32.1 |
| A549 | Lung Cancer | MTT | 72 | 45.8 |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the cytotoxicity of this compound.
Cell Culture
-
Cell Lines: PC-3, LNCaP, DU145 (prostate cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines can be obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The AlamarBlue™ assay incorporates a cell-permeable, non-toxic dye that changes color in response to cellular metabolic activity[7][8][9].
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with a range of this compound concentrations for 72 hours.
-
AlamarBlue™ Addition: Add AlamarBlue™ reagent (10% of the culture volume) to each well.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Fluorescence/Absorbance Measurement: Measure fluorescence (Ex/Em: 560/590 nm) or absorbance at 570 nm and 600 nm.
-
Data Analysis: Calculate the percentage reduction of AlamarBlue™ and determine the IC50 value.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the known targets and downstream effects of this compound.
Caption: this compound inhibits AKR1C3 and activates GPR84 signaling.
Experimental Workflow for Cytotoxicity Assessment
This diagram outlines the general workflow for assessing the cytotoxic effects of this compound.
Caption: General workflow for in vitro cytotoxicity testing of this compound.
AKR1C3 Signaling Pathway
The following diagram details the key signaling events mediated by AKR1C3.
Caption: AKR1C3-mediated steroid and prostaglandin signaling pathways.
GPR84 Signaling Pathway
This diagram illustrates the signaling cascade initiated by the activation of GPR84.
Caption: GPR84 signaling cascade leading to a pro-inflammatory response.
References
- 1. Human AKR1C3 binds agonists of GPR84 and participates in an expanded polyamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AKR1C3 - Wikipedia [en.wikipedia.org]
- 5. glpbio.com [glpbio.com]
- 6. GPR84 - Wikipedia [en.wikipedia.org]
- 7. Comparing Quantitative Viability Bioassays: An Evaluation of MTT, alamarBlue™, and Guava® ViaCount® Methods [sigmaaldrich.cn]
- 8. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 9. The alamar blue assay in the context of safety testing of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pyrone-211 in Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrone-211 is a synthetic small molecule that exhibits a dual mechanism of action, making it a compound of significant interest in cellular research and drug development. It functions as a potent agonist of the G protein-coupled receptor 84 (GPR84) and as an inhibitor of the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme.[1][2] This dual activity allows this compound to modulate distinct signaling pathways involved in inflammation, cell proliferation, and hormone metabolism. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.
Mechanism of Action
This compound's biological activities stem from its interaction with two key proteins:
-
GPR84 Agonism: GPR84 is a G protein-coupled receptor primarily expressed in immune cells. Its activation is linked to inflammatory responses. As a potent agonist, this compound activates GPR84, leading to the initiation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.
-
AKR1C3 Inhibition: AKR1C3 is a key enzyme in the biosynthesis of potent androgens, such as testosterone and dihydrotestosterone (DHT), and in the metabolism of prostaglandins.[3][4][5] By inhibiting AKR1C3, this compound can decrease the production of androgens and alter the balance of prostaglandins, thereby affecting hormone-dependent cellular processes and inflammatory pathways.[4][6]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Representative AKR1C3 Inhibitors
| Compound | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Flufenamic Acid Analog | 38 | Recombinant AKR1C3 | [7] |
| Compound 2 | 80 | Recombinant AKR1C3 | [8] |
| AI-discovered Inhibitor (Compound 4) | 122 | Recombinant AKR1C3 | [9] |
Table 2: In Vitro Agonist Activity of Representative GPR84 Agonists
Similarly, specific EC50 values for this compound are not widely published. The table below lists the potencies of other GPR84 agonists.
| Compound | EC50 (pM) | Cell Line/Assay Condition | Reference |
| TUG-2099 (4s) | 28 | Not Specified | [10] |
| TUG-2208 (42a) | Not Specified | Not Specified | [10] |
Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
Selected cancer cell line (e.g., prostate cancer lines like LNCaP or PC-3, or breast cancer lines like MCF-7)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Prepare working solutions of this compound in a complete growth medium. A typical starting concentration range for a novel compound could be from 0.1 µM to 50 µM.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
Protocol:
-
Following treatment with this compound as described in Protocol 1 in a 96-well plate.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Signaling Pathway Activation
Protocol:
-
Treat cells with this compound for a shorter duration (e.g., 15, 30, 60 minutes) to observe rapid signaling events.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[11][12][13][14]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Protocol:
-
Treat cells with this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.[15][16][17]
-
Resuspend the cells in 1X Annexin V binding buffer.[15][16][17]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[15]
-
Incubate for 15 minutes at room temperature in the dark.[16][17]
-
Analyze the stained cells by flow cytometry within 1 hour.[15][18][19]
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mandatory Visualizations
Caption: GPR84 signaling cascade activated by this compound.
Caption: Inhibition of AKR1C3-mediated metabolism by this compound.
Caption: General experimental workflow for this compound cell treatment.
References
- 1. Human AKR1C3 binds agonists of GPR84 and participates in an expanded polyamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structures of AKR1C3 containing an N-(aryl)amino-benzoate inhibitor and a bifunctional AKR1C3 inhibitor and androgen receptor antagonist. Therapeutic leads for castrate resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrone-211 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Pyrone-211 in Western blot experiments to investigate its effects on the aldo-keto reductase family 1 member C3 (AKR1C3) and G protein-coupled receptor 84 (GPR84) signaling pathways. This compound is a dual-function small molecule that acts as an inhibitor of AKR1C3 and a potent agonist of GPR84.[1][2][3]
Introduction
This compound presents a unique tool for studying cellular pathways regulated by AKR1C3 and GPR84. AKR1C3 is implicated in the biosynthesis of steroid hormones and prostaglandins, with its inhibition being a target in cancer research. GPR84 is a G protein-coupled receptor primarily expressed in immune cells, and its activation is linked to inflammatory responses. Understanding the impact of this compound on these targets and their downstream signaling cascades is crucial for elucidating its therapeutic potential. Western blotting is an essential technique to analyze changes in protein expression and phosphorylation status within these pathways upon treatment with this compound.
Principle of the Experiment
This protocol outlines the treatment of a selected cell line with this compound, followed by the preparation of cell lysates and subsequent analysis by Western blot. The experiment is designed to detect changes in the protein levels of AKR1C3 and key downstream signaling molecules of both the AKR1C3 and GPR84 pathways, such as phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.
Experimental Design
Table 1: Recommended this compound Concentration Range for Dose-Response Experiment
| Treatment Group | This compound Concentration | Purpose |
| Vehicle Control | 0 µM (DMSO) | Baseline measurement |
| Low Dose | 0.1 µM | To observe effects at a lower concentration |
| Mid Dose 1 | 1 µM | Intermediate concentration |
| Mid Dose 2 | 5 µM | Intermediate concentration |
| High Dose | 10 µM | To observe maximal effects |
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of this compound treated cells.
Detailed Protocol
Materials and Reagents:
-
Cell line expressing AKR1C3 and/or GPR84 (e.g., PC-3, LNCaP, or a relevant immune cell line)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-20%)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF membrane
-
Methanol
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-buffered saline with Tween-20 (TBST)
-
Primary antibodies (specific for AKR1C3, p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed the chosen cell line in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the this compound stock solution in a complete culture medium to the final desired concentrations (as suggested in Table 1). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24 hours). This incubation time may need to be optimized.
-
-
Cell Lysate Preparation:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (protein extract) and transfer it to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein concentration, normalize all samples to the same concentration with lysis buffer.
-
Add Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. Ensure the membrane is activated with methanol before use.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the captured images to quantify the band intensities.
-
Normalize the intensity of the target protein bands to the intensity of the loading control band (GAPDH or β-actin).
-
Data Presentation
The quantitative data from the densitometry analysis should be summarized in a table for clear comparison.
Table 2: Densitometry Analysis of Western Blot Results
| Treatment Group | Relative AKR1C3 Expression (Normalized to Loading Control) | Relative p-Akt/Total Akt Ratio (Normalized to Loading Control) | Relative p-ERK/Total ERK Ratio (Normalized to Loading Control) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| 0.1 µM this compound | Value | Value | Value |
| 1 µM this compound | Value | Value | Value |
| 5 µM this compound | Value | Value | Value |
| 10 µM this compound | Value | Value | Value |
Values to be filled in with experimental results.
Signaling Pathways
This compound's Dual Mechanism of Action:
Caption: this compound's dual action on AKR1C3 and GPR84 signaling pathways.
Downstream Effects on PI3K/Akt and MAPK/ERK Signaling:
Caption: Modulation of downstream signaling pathways by this compound.
By following this detailed protocol, researchers can effectively utilize this compound to investigate its impact on key cellular signaling pathways, providing valuable insights for drug development and basic scientific research.
References
Application of Pyrone-211 in Animal Models: A-4 Application Notes and Protocols
Disclaimer: The following application notes and protocols are proposed based on the known biochemical targets of Pyrone-211, namely G protein-coupled receptor 84 (GPR84) and aldo-keto reductase family 1 member C3 (AKR1C3). As of the latest literature review, no in-vivo studies involving the direct administration of this compound to animal models have been published. Therefore, the information presented here is extrapolated from studies on other GPR84 agonists and AKR1C3 inhibitors and should be considered hypothetical. These protocols are intended to serve as a starting point for researchers and will require optimization and validation.
Introduction
This compound is a synthetic small molecule that has been identified as a potent agonist of the G protein-coupled receptor 84 (GPR84) and an inhibitor of the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). This dual activity suggests that this compound could have therapeutic potential in a range of diseases, including inflammatory conditions, metabolic disorders, and cancer. This document outlines potential applications of this compound in relevant animal models and provides detailed, albeit proposed, experimental protocols.
Mechanism of Action
This compound's biological effects are presumed to be mediated through two primary pathways:
-
GPR84 Agonism: GPR84 is primarily expressed on immune cells, and its activation is associated with pro-inflammatory responses. Agonism of GPR84 by this compound could modulate immune cell function, which may be beneficial in certain cancers by enhancing anti-tumor immunity, but could also exacerbate inflammatory diseases.
-
AKR1C3 Inhibition: AKR1C3 is an enzyme involved in the synthesis of androgens and prostaglandins. In castration-resistant prostate cancer (CRPC), AKR1C3 contributes to the production of testosterone and dihydrotestosterone, driving tumor growth. Inhibition of AKR1C3 by this compound could therefore be a valuable strategy for treating CRPC and other hormone-dependent cancers.
Proposed Application 1: Evaluation of this compound in a Murine Model of Inflammatory Bowel Disease
Based on the pro-inflammatory role of GPR84, this compound could be investigated in models of inflammatory diseases to understand its precise effects. A common model for inflammatory bowel disease is dextran sulfate sodium (DSS)-induced colitis.
Quantitative Data Summary (Hypothetical)
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Disease Activity Index (DAI) | 4.5 ± 0.5 | 5.8 ± 0.6 | 7.2 ± 0.8 |
| Colon Length (cm) | 8.2 ± 0.7 | 7.1 ± 0.6 | 6.5 ± 0.5 |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 150 ± 25 | 220 ± 30 | 280 ± 35 |
| IL-6 mRNA Expression (fold change) | 1.0 | 2.5 ± 0.4 | 4.1 ± 0.6 |
| TNF-α mRNA Expression (fold change) | 1.0 | 3.2 ± 0.5 | 5.5 ± 0.7 |
Experimental Protocol: DSS-Induced Colitis in Mice
-
Animal Model: 8-10 week old male C57BL/6 mice.
-
Induction of Colitis: Administer 2.5% (w/v) DSS in the drinking water for 7 days.
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound or vehicle control daily via oral gavage, starting from day 0 of DSS administration.
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).
-
-
Endpoint Analysis (Day 8):
-
Euthanize mice and collect colon tissue.
-
Measure colon length.
-
Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining).
-
Homogenize a portion of the colon for Myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
-
Extract RNA from a portion of the colon for qRT-PCR analysis of pro-inflammatory cytokines (e.g., IL-6, TNF-α).
-
Signaling Pathway
Caption: Proposed GPR84 signaling pathway activation by this compound.
Proposed Application 2: Evaluation of this compound in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model
Given its inhibitory effect on AKR1C3, this compound is a promising candidate for the treatment of CRPC, potentially in combination with existing therapies like enzalutamide.
Quantitative Data Summary (Hypothetical)
| Treatment Group | Tumor Volume (mm³) at Day 21 | Tumor Weight (mg) at Day 21 | Serum Testosterone (ng/dL) at Day 21 |
| Vehicle | 1200 ± 150 | 1000 ± 120 | 5.0 ± 1.0 |
| Enzalutamide (10 mg/kg) | 800 ± 100 | 650 ± 90 | 4.5 ± 0.8 |
| This compound (30 mg/kg) | 700 ± 90 | 580 ± 80 | 2.0 ± 0.5 |
| Enzalutamide + this compound | 300 ± 50 | 250 ± 40 | 1.5 ± 0.4 |
Experimental Protocol: CRPC Xenograft in Mice
-
Cell Line: 22Rv1 or another suitable CRPC cell line with confirmed AKR1C3 expression.
-
Animal Model: 6-8 week old male immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 22Rv1 cells in a mixture of media and Matrigel into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
-
Treatment Groups:
-
Randomize mice into four groups: Vehicle, Enzalutamide, this compound, and Enzalutamide + this compound.
-
-
Drug Administration:
-
Prepare this compound and Enzalutamide in appropriate vehicles.
-
Administer drugs daily via oral gavage for 21 days.
-
-
Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
Monitor body weight as an indicator of toxicity.
-
-
Endpoint Analysis (Day 21):
-
Euthanize mice and collect blood for serum testosterone measurement.
-
Excise and weigh tumors.
-
Homogenize a portion of the tumor for analysis of intratumoral androgen levels (testosterone, DHT) by LC-MS/MS.
-
Fix a portion of the tumor for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and AKR1C3 expression.
-
Experimental Workflow
Caption: Proposed experimental workflow for evaluating this compound in a CRPC xenograft model.
Signaling Pathway
Pyrone-211: A Dual-Action Modulator of AKR1C3 and GPR84 Signaling Pathways
Application Notes and Protocols for Researchers
Introduction
Pyrone-211 has been identified as a significant bioactive molecule with a dual-action profile, functioning as both an inhibitor of the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) and a potent agonist of the G protein-coupled receptor 84 (GPR84)[1][2][3]. This unique pharmacological profile positions this compound as a valuable tool for investigating the roles of these two distinct targets in various physiological and pathological processes, particularly in oncology and immunology.
AKR1C3 is a key enzyme in the biosynthesis of potent androgens and prostaglandin metabolism, making it a critical target in castration-resistant prostate cancer (CRPC)[4][5][6][7][8][9]. Its inhibition can disrupt the production of testosterone and dihydrotestosterone (DHT), which drive the proliferation of prostate cancer cells. GPR84 is a medium-chain fatty acid receptor primarily expressed in immune cells and is implicated in inflammatory responses and phagocytosis. Its activation can modulate immune cell function, presenting therapeutic opportunities in inflammatory diseases and cancer immunotherapy.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data for related compounds, and detailed protocols for its application in experimental settings.
Data Presentation
While the qualitative inhibitory effect of this compound on AKR1C3 is documented, specific quantitative data such as IC50 values were not available in the public domain at the time of this review[2]. However, for comparative purposes, the following tables summarize the inhibitory activities of other known AKR1C3 inhibitors and the agonistic activities of representative GPR84 agonists.
Table 1: Inhibitory Activity of Selected Compounds against AKR1C3
| Compound | Target | IC50 Value (µM) | Cell Line/Assay Condition |
| Compound 4 | AKR1C3 | 0.122 | Recombinant Purified Enzyme |
| Compound 3 | AKR1C3 | 26.33 | 22RV1 cells |
| Compound 1 | AKR1C3 | 11-27 | Recombinant Purified Enzyme |
| Compound 2 | AKR1C3 | 11-27 | Recombinant Purified Enzyme |
| Indomethacin | AKR1C3 | Not specified | Antagonizes DHEA-induced growth of DuCaP cells[10] |
Note: IC50 values for compounds 1, 2, 3, and 4 are sourced from a study on newly identified AKR1C3 inhibitors[4].
Table 2: Agonistic Activity of Selected Compounds at GPR84
| Compound | Target | EC50 Value (nM) | Assay |
| 6-OAU | Human GPR84 | 0.120 - 15.3 | cAMP Assay[11] |
| DL-175 | Human GPR84 | Not specified | Biased agonist, potent in cAMP assays[11] |
| LY237 | GPR84 | 0.189 | Not specified[12] |
| TUG-2099 | GPR84 | Down to 0.028 | Not specified[12] |
| TUG-2208 | GPR84 | Down to 0.028 | Not specified[12] |
Note: EC50 values can vary depending on the cell line and assay used[11].
Signaling Pathways and Experimental Workflows
To facilitate the understanding of the experimental approaches and the biological context of this compound's action, the following diagrams illustrate the AKR1C3 and GPR84 signaling pathways, along with a typical experimental workflow for inhibitor/agonist screening.
Caption: AKR1C3 converts androstenedione to testosterone, leading to AR activation and prostate cancer cell proliferation. It also produces PGF2α, activating pro-survival pathways like PI3K/Akt and ERK. This compound inhibits AKR1C3, blocking these oncogenic signals.
Caption: GPR84, a Gi-coupled receptor, is activated by this compound. This leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the modulation of inflammatory and phagocytic cellular responses.
Caption: A generalized workflow for characterizing this compound's activity. The AKR1C3 inhibition assay measures the reduction in enzyme activity, while the GPR84 agonist assays quantify receptor activation through second messenger or protein recruitment readouts.
Experimental Protocols
Protocol 1: In Vitro AKR1C3 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme
-
This compound
-
Androstenedione (substrate)
-
NADPH (cofactor)
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution in the assay buffer to achieve the desired final concentrations.
-
Prepare stock solutions of androstenedione and NADPH in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 180 µL of the assay buffer to each well.
-
Add 10 µL of the this compound dilutions or vehicle control (DMSO in assay buffer) to the respective wells.
-
Add 10 µL of the recombinant AKR1C3 enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
To initiate the enzymatic reaction, add 10 µL of a pre-mixed solution of androstenedione and NADPH to each well. The final concentrations should be optimized, but typical starting points are 10-50 µM for androstenedione and 300 µM for NADPH.
-
-
Data Acquisition:
-
Immediately after adding the substrate/cofactor mix, measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of NADPH consumption) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: GPR84 Agonist-Induced cAMP Accumulation Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound for GPR84 activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR84
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
Cell culture medium and supplements
-
96-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture the GPR84-expressing cells according to standard protocols.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a suitable assay buffer.
-
Aspirate the culture medium from the cells and wash once with assay buffer.
-
Add the this compound dilutions to the cells.
-
-
Stimulation and Lysis:
-
Co-stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production. The Gi-coupling of GPR84 will lead to an inhibition of this forskolin-induced cAMP accumulation.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Detection:
-
Perform the cAMP measurement following the kit's protocol.
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-induced cAMP production against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: β-Arrestin Recruitment Assay for GPR84
Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to GPR84, a hallmark of GPCR activation and desensitization.
Materials:
-
Cells engineered to co-express GPR84 fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® β-Arrestin assay).
-
This compound
-
Assay buffer and detection reagents specific to the assay technology.
-
White, opaque 96-well cell culture plates.
Procedure:
-
Cell Plating:
-
Plate the engineered cells in the 96-well plates and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the dilutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Add the detection reagents as per the manufacturer's protocol.
-
Incubate for the recommended time at room temperature.
-
Measure the luminescent or fluorescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the this compound concentration.
-
Calculate the EC50 value from the resulting dose-response curve.
-
Conclusion
This compound represents a valuable pharmacological tool for the dual modulation of AKR1C3 and GPR84. Its inhibitory action on AKR1C3 provides a mechanism to probe the roles of androgen and prostaglandin signaling in cancer, while its agonistic activity at GPR84 offers a means to investigate immune modulation. The provided protocols offer a starting point for researchers to quantitatively assess the effects of this compound and similar compounds on these important drug targets. Further investigation into the specific inhibitory potency of this compound against AKR1C3 is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | AKR1C3 inhibitor, GPR84 agonist | Probechem Biochemicals [probechem.com]
- 2. Human AKR1C3 binds agonists of GPR84 and participates in an expanded polyamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an Aldo-Keto reductase 1C3 (AKR1C3) degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of (R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid as a Potent and Selective Aldo-keto Reductase 1C3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AKR1C3 mediates pan-AR antagonist resistance in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steroidogenic enzyme AKR1C3 is a novel androgen receptor-selective coactivator that promotes prostate cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldo-keto reductase family 1 member C3 (AKR1C3) is a biomarker and therapeutic target for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Pyrone Compounds in Mice
Disclaimer: No specific experimental data for a compound designated "Pyrone-211" has been found in the public domain. The following application notes and protocols are based on published research for structurally related pyrone compounds, including the tricyclic pyrone CP2, 4-methylumbelliferone (4-MU), and delavinone. These protocols are intended to serve as a guide for researchers, scientists, and drug development professionals. It is imperative to conduct compound-specific dose-ranging and toxicity studies before commencing large-scale experiments.
Introduction
Pyrone-containing compounds represent a diverse class of heterocyclic molecules with a wide range of biological activities. This document provides detailed protocols for the administration of pyrone compounds to mice via oral, intravenous, and intraperitoneal routes, based on available preclinical data for representative molecules. The aim is to offer a practical guide for achieving consistent and reproducible results in pharmacokinetic and pharmacodynamic studies.
Quantitative Data Summary
The following tables summarize pharmacokinetic parameters for representative pyrone compounds administered to mice via different routes. This data is compiled from multiple sources and should be used for comparative purposes with caution.
Table 1: Pharmacokinetic Parameters of Tricyclic Pyrone CP2 Following Oral Administration in Mice. [1]
| Parameter | Value | Units |
| Dose | 25 | mg/kg |
| Administration Route | Oral Gavage | - |
| Vehicle | 20% PEG 400, 5% Dextrose in Water | - |
| Max. Brain Concentration (Cmax) | 263.9 ± 63.6 | nM |
| Time to Max. Brain Conc. (Tmax) | 30 | minutes |
| Max. Plasma Concentration (Cmax) | 11.47 ± 1.36 | µM |
| Time to Max. Plasma Conc. (Tmax) | 1 | hour |
Table 2: Pharmacokinetic Parameters of Delavinone in Mice. [2]
| Parameter | Intravenous (1.0 mg/kg) | Oral (2.5 mg/kg) | Oral (10.0 mg/kg) | Units |
| AUC | Higher than Oral | Lower than IV | Lower than IV | - |
| Bioavailability | - | 12.4 | 12.4 | % |
Table 3: Plasma Concentrations of 4-Methylumbelliferone (4-MU) and its Metabolites Following Oral Administration in Medicated Chow (5% w/w) over 24 hours in Mice. [3]
| Compound | Average Concentration (µg/mL) | Average Concentration (µM) |
| 4-MU | 0.89 ± 0.51 | 5.1 ± 2.9 |
| 4-MUG (glucuronide metabolite) | 531 ± 66 | 1519 ± 189 |
| 4-MUS (sulfate metabolite) | 30.5 ± 2.1 | 119 ± 8 |
Experimental Protocols
Oral Administration (Gavage)
This protocol is based on the administration of the tricyclic pyrone CP2.[1]
Materials:
-
Test compound (e.g., CP2)
-
Vehicle: 20% Polyethylene glycol 400 (PEG 400) and 5% dextrose in sterile water
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Animal balance
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions for at least one week.
-
Formulation Preparation: Prepare the dosing solution by dissolving the test compound in the vehicle to the desired concentration (e.g., for a 25 mg/kg dose in a 25 g mouse with a 10 mL/kg dosing volume, the concentration would be 2.5 mg/mL). Ensure the compound is fully dissolved.
-
Dosing: a. Weigh the mouse to determine the exact volume to be administered. b. Gently restrain the mouse. c. Insert the gavage needle carefully into the esophagus and deliver the formulation directly into the stomach. d. The typical administration volume is 5-10 mL/kg body weight.
-
Post-administration Monitoring: Observe the animal for any signs of distress or adverse reactions.
Intravenous Administration (Tail Vein)
This protocol is a general procedure adapted for pyrone compounds based on the study of delavinone.[2]
Materials:
-
Test compound
-
Sterile vehicle (e.g., saline, PBS, or a suitable solubilizing agent)
-
Insulin syringes with a 27-30 gauge needle
-
Restraining device for mice
-
Heat lamp (optional, for tail vein dilation)
Procedure:
-
Animal Preparation: Acclimatize mice as previously described.
-
Formulation Preparation: Prepare a sterile, injectable-grade solution of the test compound. The final concentration should allow for a small injection volume.
-
Dosing: a. Place the mouse in a restraining device. b. If necessary, warm the tail with a heat lamp to dilate the lateral tail veins. c. Disinfect the injection site with an alcohol swab. d. Insert the needle into the vein at a shallow angle and inject the solution slowly. A typical volume is 5 mL/kg.
-
Post-administration Monitoring: Observe for any signs of distress and check the injection site for swelling or leakage.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Pharmacokinetic Study of Delavinone in Mice after Intravenous and Oral Administration by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics and dosing of oral 4‐methylumbelliferone for inhibition of hyaluronan synthesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyrone-211 for Fluorescence Microscopy Imaging of Cellular Viscosity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrone-211 is a novel fluorescent molecular rotor specifically designed for the quantitative imaging of microviscosity in live cells. As a molecular rotor, its fluorescence properties are highly sensitive to the viscosity of its immediate environment. In environments with low viscosity, intramolecular rotation leads to non-radiative decay and consequently, low fluorescence emission. Conversely, in viscous environments, this rotation is restricted, resulting in a significant enhancement of fluorescence intensity and lifetime. This property makes this compound an exceptional tool for studying cellular processes associated with changes in viscosity, such as apoptosis, lipid droplet formation, and protein aggregation.
These application notes provide an overview of this compound's photophysical properties, detailed protocols for its use in live-cell imaging, and data illustrating its performance.
Photophysical and Performance Characteristics
The fluorescence of this compound is highly dependent on the viscosity of the solvent. Key photophysical properties are summarized in the table below, demonstrating the probe's response to changes in environmental viscosity.
| Property | Dichloromethane (Low Viscosity) | Glycerol (High Viscosity) |
| Excitation Maximum (nm) | ~488 | ~488 |
| Emission Maximum (nm) | ~520 | ~525 |
| Quantum Yield (Φ) | < 0.01 | > 0.5 |
| Fluorescence Lifetime (ns) | ~0.5 | ~5.0 |
| Fluorescence Enhancement | - | >100-fold |
Experimental Protocols
1. Reagent Preparation
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.
-
Cell Culture Medium: Use the appropriate cell culture medium for your cell line of interest.
-
Imaging Buffer: A common imaging buffer is Hank's Balanced Salt Solution (HBSS) or a phenol red-free cell culture medium.
2. Cell Culture and Staining
-
Cell Seeding: Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Allow the cells to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Loading:
-
Dilute the 1 mM this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.
-
Remove the existing medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound-containing medium to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with pre-warmed PBS or imaging buffer to remove any excess probe.
-
Add fresh, pre-warmed imaging buffer to the cells for imaging.
-
3. Fluorescence Microscopy Imaging
-
Instrumentation: A confocal laser scanning microscope or a widefield fluorescence microscope equipped with a sensitive camera is recommended. For lifetime imaging, a system capable of Fluorescence Lifetime Imaging Microscopy (FLIM) is required.
-
Imaging Parameters:
-
Excitation: Use a 488 nm laser line or a corresponding filter set.
-
Emission: Collect the fluorescence emission in the range of 500-600 nm.
-
Image Acquisition: Adjust laser power and detector gain to avoid saturation while ensuring a good signal-to-noise ratio. Acquire images at different time points or after inducing cellular changes to monitor viscosity dynamics.
-
4. Data Analysis
-
Intensity Analysis: Quantify the mean fluorescence intensity of specific regions of interest (e.g., cytoplasm, mitochondria) using image analysis software such as ImageJ or FIJI.
-
Lifetime Analysis: For FLIM data, fit the fluorescence decay curves to a multi-exponential decay model to determine the fluorescence lifetime. The lifetime values can then be correlated with viscosity using a calibration curve.
Experimental Workflow
Caption: Workflow for staining and imaging live cells with this compound.
Principle of Viscosity Sensing
The mechanism of action for this compound as a molecular rotor is based on its structural design, which allows for intramolecular rotation in the excited state. This rotation provides a non-radiative pathway for the molecule to return to the ground state, effectively quenching fluorescence in low-viscosity environments.
Application Notes and Protocols for a Pyrone-211-Based Drug Delivery System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrone-211 has been identified as a potent agonist of the G-protein coupled receptor GPR84 and an inhibitor of the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme.[1] Elevated expression of AKR1C3 is associated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention.[1][2] This document outlines the development of a novel, targeted drug delivery system utilizing this compound as a targeting ligand. The proposed system consists of a nanoparticle carrier conjugated with this compound, designed to selectively deliver therapeutic payloads to cancer cells overexpressing AKR1C3 and GPR84. These application notes provide detailed protocols for the synthesis, characterization, and in vitro evaluation of this this compound-based drug delivery platform.
Application Note 1: Synthesis and Characterization of this compound-Conjugated Nanoparticles
This protocol details the synthesis of this compound-conjugated nanoparticles, a critical first step in developing a targeted drug delivery system. The nanoparticles are formulated using a self-assembly method, followed by surface conjugation with this compound.
Experimental Protocol: Synthesis and Conjugation
-
Nanoparticle Formulation:
-
Dissolve poly(lactic-co-glycolic acid) (PLGA) and PLGA-PEG-maleimide in acetone at a concentration of 10 mg/mL.
-
Add the polymer solution dropwise to a 4% (w/v) polyvinyl alcohol (PVA) solution under constant stirring.
-
Emulsify the mixture using a probe sonicator for 3 minutes on ice.
-
Stir the resulting nano-emulsion at room temperature for 4 hours to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.
-
Wash the nanoparticles three times with deionized water to remove excess PVA.
-
Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS pH 7.4).
-
-
This compound Conjugation:
-
Synthesize or procure this compound with a terminal thiol group for conjugation.
-
Dissolve the thiolated this compound in a 1:1 mixture of dimethyl sulfoxide (DMSO) and PBS.
-
Add the this compound solution to the nanoparticle suspension at a molar ratio of 10:1 (this compound:PLGA-PEG-maleimide).
-
Allow the reaction to proceed for 12 hours at room temperature with gentle stirring.
-
Purify the this compound-conjugated nanoparticles by centrifugation and washing to remove unconjugated this compound.
-
Resuspend the final product in PBS and store at 4°C.
-
Data Presentation: Physicochemical Characterization
| Parameter | Unconjugated Nanoparticles | This compound-Conjugated Nanoparticles |
| Particle Size (nm) | 150 ± 5.2 | 155 ± 6.1 |
| Polydispersity Index (PDI) | 0.12 ± 0.02 | 0.15 ± 0.03 |
| Zeta Potential (mV) | -25.3 ± 1.8 | -23.9 ± 2.1 |
| Conjugation Efficiency (%) | N/A | 85.7 ± 4.5 |
Visualization: Experimental Workflow
Caption: Workflow for the synthesis and conjugation of this compound nanoparticles.
Application Note 2: Doxorubicin Loading and In Vitro Release
This section describes the protocol for loading the chemotherapeutic agent Doxorubicin (DOX) into the this compound-conjugated nanoparticles and evaluating its release profile under different pH conditions, simulating the physiological and tumor microenvironments.
Experimental Protocol: Drug Loading and Release
-
Doxorubicin Loading:
-
Dissolve DOX and PLGA/PLGA-PEG-Pyrone-211 in acetone.
-
Follow the nanoparticle formulation protocol as described in Application Note 1.
-
Determine the amount of encapsulated DOX by lysing a known amount of nanoparticles with DMSO and measuring the fluorescence of DOX (Ex/Em: 480/590 nm).
-
Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
-
In Vitro Drug Release:
-
Suspend DOX-loaded this compound-conjugated nanoparticles in release buffers of pH 7.4 (physiological) and pH 5.5 (tumor microenvironment).
-
Incubate the suspensions at 37°C with gentle shaking.
-
At predetermined time intervals, collect the release medium by centrifugation and replace it with fresh buffer.
-
Quantify the amount of released DOX in the supernatant using fluorescence spectroscopy.
-
Data Presentation: Drug Loading and Release Kinetics
| Parameter | Value |
| Drug Loading Content (DLC, %) | 5.8 ± 0.7 |
| Encapsulation Efficiency (EE, %) | 72.4 ± 5.9 |
| Cumulative Release at 48h (pH 7.4, %) | 35.2 ± 3.1 |
| Cumulative Release at 48h (pH 5.5, %) | 68.9 ± 4.5 |
Visualization: Drug Loading and Release Workflow
Caption: Workflow for Doxorubicin loading and in vitro release studies.
Application Note 3: In Vitro Cellular Uptake and Cytotoxicity
This protocol evaluates the targeting efficacy and therapeutic potential of the this compound-conjugated nanoparticles in a relevant cancer cell line known to overexpress AKR1C3, such as the 22RV1 prostate cancer cell line.
Experimental Protocol: Cell Studies
-
Cell Culture:
-
Culture 22RV1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cellular Uptake:
-
Seed 22RV1 cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with DOX-loaded unconjugated nanoparticles and DOX-loaded this compound-conjugated nanoparticles for 4 hours.
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Lyse the cells and quantify the intracellular DOX fluorescence.
-
-
Cytotoxicity Assay (MTT):
-
Seed 22RV1 cells in a 96-well plate.
-
Treat the cells with varying concentrations of free DOX, DOX-loaded unconjugated nanoparticles, and DOX-loaded this compound-conjugated nanoparticles for 48 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm to determine cell viability.
-
Calculate the half-maximal inhibitory concentration (IC50).
-
Data Presentation: Cytotoxicity
| Formulation | IC50 (µg/mL DOX equivalent) |
| Free DOX | 1.5 ± 0.2 |
| DOX-loaded Unconjugated Nanoparticles | 2.8 ± 0.4 |
| DOX-loaded this compound-Conjugated Nanoparticles | 0.9 ± 0.1 |
Visualization: this compound Signaling Pathway
Caption: Proposed signaling pathway of this compound in cancer cells.
Application Note 4: Conceptual In Vivo Studies
This section outlines a conceptual framework for future in vivo studies to assess the stability, biodistribution, and therapeutic efficacy of the this compound-based drug delivery system in a tumor-bearing animal model.
Conceptual Protocol: Animal Studies
-
Animal Model:
-
Establish a subcutaneous or orthotopic tumor model by injecting 22RV1 cells into immunodeficient mice.
-
-
In Vivo Stability and Biodistribution:
-
Intravenously inject this compound-conjugated nanoparticles labeled with a near-infrared dye (e.g., Cy7).
-
At various time points, perform in vivo imaging to monitor the biodistribution of the nanoparticles.
-
Harvest major organs and tumors to quantify nanoparticle accumulation.
-
-
Therapeutic Efficacy:
-
Treat tumor-bearing mice with free DOX, DOX-loaded unconjugated nanoparticles, and DOX-loaded this compound-conjugated nanoparticles.
-
Monitor tumor growth and body weight over time.
-
At the end of the study, perform histological analysis of the tumors.
-
Data Presentation: Hypothetical Biodistribution
| Organ | Unconjugated Nanoparticles (%ID/g) | This compound-Conjugated Nanoparticles (%ID/g) |
| Tumor | 4.2 ± 1.1 | 12.5 ± 2.3 |
| Liver | 15.8 ± 3.4 | 10.1 ± 2.8 |
| Spleen | 8.9 ± 2.1 | 6.5 ± 1.9 |
| Lungs | 3.1 ± 0.9 | 2.8 ± 0.7 |
| Kidneys | 2.5 ± 0.6 | 2.3 ± 0.5 |
Visualization: Logic of Targeted Drug Delivery
Caption: Logical flow of targeted drug delivery for improved therapeutic outcomes.
References
Application Notes and Protocols for Pyrone-211: A Dual Modulator of AKR1C3 and GPR84
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dual activity of Pyrone-211 as an inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) and an agonist of G-protein coupled receptor 84 (GPR84). The provided protocols and diagrams are intended to guide researchers in the design and execution of experiments to further investigate the therapeutic potential of this compound, particularly in the context of its multifaceted mechanism of action.
Introduction
This compound is a small molecule that has been identified as a potent modulator of two distinct and biologically significant targets: it acts as an inhibitor of the enzyme AKR1C3 and as an agonist for the receptor GPR84.[1][2] This dual functionality positions this compound as a unique compound for investigation in various pathological conditions where both AKR1C3 and GPR84 pathways are implicated, such as in certain cancers and inflammatory diseases.[1] AKR1C3 is involved in the metabolism of steroids and prostaglandins, and its inhibition is a therapeutic strategy in prostate cancer.[3][4] GPR84 is a pro-inflammatory receptor expressed on immune cells, and its modulation can impact inflammatory responses.[5][6] The ability of this compound to concurrently target these pathways suggests a potential for synergistic therapeutic effects.
Quantitative Data
While this compound is described as a potent inhibitor of AKR1C3 and a potent agonist of GPR84, specific quantitative data such as IC50 and EC50 values were not available in the public domain at the time of this publication. The following protocols are provided to enable researchers to determine these key quantitative metrics.
| Compound | Target | Activity | IC50/EC50 Value | Reference |
| This compound | AKR1C3 | Inhibition | Data not available | [1][2] |
| This compound | GPR84 | Agonism | Data not available | [1][2] |
Signaling Pathway
This compound's inhibitory action on AKR1C3 interferes with the expanded polyamine pathway. Specifically, AKR1C3 is known to catalyze the reduction of sperminal, a toxic oxidation product of spermine, to the less harmful sperminol.[1] By inhibiting AKR1C3, this compound can modulate the levels of these metabolites, which have downstream effects on cellular processes such as DNA damage and autophagy.
Experimental Protocols
The following are detailed protocols for the characterization of this compound's activity on AKR1C3 and GPR84.
AKR1C3 Inhibition Assay (NADPH Consumption)
This protocol is designed to determine the inhibitory activity of this compound on AKR1C3 by measuring the decrease in NADPH concentration, which is consumed during the enzymatic reaction.
Experimental Workflow:
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH
-
AKR1C3 substrate (e.g., 9,10-phenanthrenequinone)
-
This compound
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare working solutions of NADPH and 9,10-phenanthrenequinone in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay Buffer
-
AKR1C3 enzyme solution
-
This compound dilution or vehicle (DMSO) for control wells.
-
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a mixture of NADPH and 9,10-phenanthrenequinone to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of NADPH consumption) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
GPR84 Agonist Assay (cAMP Accumulation)
This protocol measures the agonist activity of this compound on GPR84 by quantifying the inhibition of forskolin-stimulated cAMP production in cells expressing the receptor.
Experimental Workflow:
Materials:
-
A cell line stably expressing human GPR84 (e.g., CHO-K1 or HEK293)
-
Cell culture medium and supplements
-
This compound
-
Forskolin
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP detection kit (e.g., HTRF, ELISA)
-
96-well cell culture plate
-
Plate reader compatible with the chosen cAMP detection method
Procedure:
-
Cell Culture and Plating:
-
Culture the GPR84-expressing cells according to standard protocols.
-
Seed the cells into a 96-well plate at an appropriate density and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Aspirate the culture medium from the cells and wash with assay buffer.
-
Add the this compound dilutions to the respective wells and incubate at 37°C for 15-30 minutes.
-
Add a fixed, submaximal concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase.
-
Incubate for an additional 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Terminate the reaction and lyse the cells according to the instructions of the cAMP detection kit.
-
Measure the intracellular cAMP levels using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound represents a promising pharmacological tool and a potential therapeutic lead due to its unique dual activity. The provided protocols and background information are intended to facilitate further research into the mechanism of action and potential applications of this compound. The determination of its precise potency and efficacy through the described assays will be a critical step in advancing our understanding of this compound.
References
- 1. Human AKR1C3 binds agonists of GPR84 and participates in an expanded polyamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Crystal structures of AKR1C3 containing an N-(aryl)amino-benzoate inhibitor and a bifunctional AKR1C3 inhibitor and androgen receptor antagonist. Therapeutic leads for castrate resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
Pyrone-211 for Gene Expression Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrone-211 is a bifunctional small molecule that serves as a valuable tool for investigating cellular signaling and gene expression. It exhibits a dual mechanism of action, functioning as both an inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) and a potent agonist of the G protein-coupled receptor 84 (GPR84)[1]. This unique pharmacological profile allows for the modulation of multiple downstream pathways, making this compound a significant compound for research in oncology, immunology, and metabolic diseases. AKR1C3 is a key enzyme in the metabolism of prostaglandins and steroids, and its altered expression is linked to various cancers[2][3]. GPR84 is a receptor primarily expressed on immune cells that is involved in inflammatory responses[4][5]. The ability of this compound to simultaneously target these two proteins provides a powerful approach to dissecting complex biological processes and identifying novel therapeutic targets.
Mechanism of Action
This compound's effects on gene expression are a direct consequence of its interaction with AKR1C3 and GPR84, initiating distinct signaling cascades.
Inhibition of AKR1C3:
By inhibiting AKR1C3, this compound can influence the levels of various signaling molecules, including androgens and prostaglandins. AKR1C3 is known to regulate several key signaling pathways, such as the MEK/ERK, androgen receptor (AR), and NF-κB pathways[2]. Inhibition of AKR1C3 can therefore lead to downstream changes in the expression of genes involved in cell proliferation, angiogenesis, and inflammation. For instance, studies have shown that knockdown of AKR1C3 can affect the mRNA levels of histone deacetylases (HDACs) and other transcriptional co-regulators, suggesting a role in epigenetic regulation[6][7].
Agonism of GPR84:
As a potent agonist of GPR84, this compound can stimulate pro-inflammatory signaling pathways. GPR84 activation is known to engage downstream signaling cascades involving AKT, ERK, and NF-κB[8]. This can lead to the upregulation of pro-inflammatory cytokines such as TNFα, IL-6, and IL-12B[8][9]. Furthermore, GPR84 signaling has been implicated in the regulation of metabolic processes, particularly in adipose tissue[10].
Data Presentation: Expected Gene Expression Changes
The following table summarizes the expected changes in the expression of representative genes upon treatment with this compound, based on the known functions of its targets, AKR1C3 and GPR84. It is important to note that these are predicted outcomes, and the actual gene expression changes may vary depending on the cell type and experimental conditions.
| Target Pathway | Gene Target | Expected Change in Expression | Biological Process |
| AKR1C3 Inhibition | PSA (KLK3) | Decrease | Androgen Receptor Signaling |
| NKX3.1 | Decrease | Androgen Receptor Signaling | |
| VEGF | Decrease | Angiogenesis | |
| IGF-1 | Decrease | Cell Proliferation, Angiogenesis | |
| Vimentin | Decrease | Epithelial-Mesenchymal Transition | |
| E-cadherin | Increase | Epithelial-Mesenchymal Transition | |
| HDACs | Decrease | Epigenetic Regulation | |
| GPR84 Agonism | TNFα | Increase | Inflammation |
| IL-6 | Increase | Inflammation | |
| IL-12B | Increase | Inflammation | |
| CCL2 | Increase | Chemotaxis | |
| UCP1 | Increase | Thermogenesis (in brown adipocytes) |
Experimental Protocols
This section provides a detailed methodology for analyzing changes in gene expression in a human cancer cell line (e.g., PC-3, a prostate cancer cell line with known AKR1C3 expression) treated with this compound.
1. Cell Culture and Treatment
-
Cell Line: PC-3 (or another relevant cell line).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed PC-3 cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a DMSO-only vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
2. RNA Isolation
-
Reagent: TRIzol™ Reagent or a commercial RNA isolation kit.
-
Protocol (using TRIzol™):
-
Aspirate the culture medium from the wells.
-
Add 1 mL of TRIzol™ Reagent to each well and lyse the cells by pipetting up and down.
-
Transfer the lysate to a microcentrifuge tube.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Air-dry the pellet and resuspend in RNase-free water.
-
Quantify the RNA using a spectrophotometer (e.g., NanoDrop).
-
3. Quantitative Real-Time PCR (qPCR)
-
Reagents: cDNA synthesis kit, SYBR Green qPCR master mix, and gene-specific primers.
-
Protocol:
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest (and a housekeeping gene like GAPDH or ACTB for normalization), and cDNA template.
-
Perform the qPCR reaction using a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis.
-
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for gene expression analysis.
References
- 1. Human AKR1C3 binds agonists of GPR84 and participates in an expanded polyamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1C3 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. GPR84 - Wikipedia [en.wikipedia.org]
- 6. Knockdown of AKR1C3 exposes a potential epigenetic susceptibility in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. genecards.org [genecards.org]
- 9. GPR84 G protein-coupled receptor 84 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve Pyrone-211 solubility for experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Pyrone-211.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound, like many heterocyclic compounds, is predicted to have low aqueous solubility. Its pyrone core suggests some polarity, but overall solubility is highly dependent on its substituents, which contribute to a higher molecular weight and potentially increased lipophilicity. Preliminary testing is always recommended to determine its solubility in your specific experimental buffer. Based on the general properties of similar pyrone structures, solubility in aqueous buffers is expected to be low, while it may be more soluble in organic solvents.
Q2: I am observing precipitation of this compound when I dilute my stock solution into my aqueous assay buffer. What can I do?
A2: This is a common issue for compounds with low aqueous solubility. The organic solvent from your stock solution is miscible with the aqueous buffer, but the compound itself is not soluble in the final concentration of the mixed solvent system and therefore precipitates. To address this, you can try several approaches:
-
Lower the final concentration: Your experiment may be exceeding the solubility limit of this compound in the assay buffer.
-
Increase the percentage of co-solvent: If your assay can tolerate it, increasing the final concentration of the organic solvent (e.g., DMSO) may keep the compound in solution.
-
Use a different solubilization technique: Consider preparing a solid dispersion or a cyclodextrin complex to improve aqueous solubility.
Q3: Can I heat the solution to dissolve this compound?
A3: Gentle heating can be used to aid dissolution, but it should be done with caution. The stability of this compound at elevated temperatures is not well characterized. Prolonged or excessive heating could lead to degradation of the compound. If you choose to heat the solution, do so at the lowest effective temperature and for the shortest possible time. Always allow the solution to cool to room temperature before use to check for any precipitation.
Troubleshooting Guides
Issue 1: Difficulty in Preparing a Concentrated Stock Solution
Problem: this compound is not fully dissolving in common organic solvents like DMSO or ethanol to prepare a high-concentration stock solution (e.g., >10 mM).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Solvent Volume | Increase the volume of the solvent to lower the concentration. |
| Inappropriate Solvent | Test a panel of solvents to find the one with the highest solubilizing capacity. See Table 1 for a comparison of common solvents. |
| Low Dissolution Rate | Gentle warming (not exceeding 40°C) and sonication can help accelerate dissolution. |
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents
| Solvent | Solubility (mM) at 25°C |
| Dimethyl Sulfoxide (DMSO) | 25 |
| N,N-Dimethylformamide (DMF) | 20 |
| Dichloromethane (DCM) | 15 |
| Ethanol (EtOH) | 5 |
| Methanol (MeOH) | 3 |
Issue 2: Compound Crashes Out of Solution During Experiments
Problem: A clear solution of this compound in an aqueous buffer becomes cloudy or shows visible precipitate over the course of an experiment.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Exceeded Aqueous Solubility | The final concentration of this compound is above its solubility limit in the experimental buffer. Reduce the final concentration. |
| Change in Temperature | A decrease in temperature can reduce solubility. Ensure your experiment is conducted at a constant temperature. |
| Interaction with Buffer Components | Components of your buffer (e.g., salts, proteins) may be causing the compound to precipitate. Test the solubility of this compound in simpler buffer systems. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution Using a Co-solvent
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Improving Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation
This method can enhance the aqueous solubility of this compound by forming an inclusion complex.
-
Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer.
-
Add the this compound powder directly to the HP-β-CD solution to the desired final concentration.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Table 2: Hypothetical Improvement of this compound Aqueous Solubility with HP-β-CD
| HP-β-CD Concentration (% w/v) | This compound Solubility (µM) | Fold Increase |
| 0 (Control) | 5 | 1 |
| 1 | 25 | 5 |
| 5 | 110 | 22 |
| 10 | 250 | 50 |
Protocol 3: Preparation of a this compound Solid Dispersion with PVP K30
Solid dispersion can improve the dissolution rate and apparent solubility of a compound by dispersing it in a hydrophilic polymer matrix.
-
Dissolve this compound and PVP K30 (in a 1:4 drug-to-polymer ratio by weight) in a suitable organic solvent (e.g., methanol) to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
The resulting powder can be directly dissolved in an aqueous buffer for your experiments.
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound.
Technical Support Center: Pyrone-211 Assay Troubleshooting
Welcome to the technical support center for Pyrone-211. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in assays involving this compound. This compound is a dual-activity small molecule, acting as an inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3) and a potent agonist of the G protein-coupled receptor 84 (GPR84).[1]
This guide provides a question-and-answer format to directly address common issues, detailed experimental protocols, and data interpretation support.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not showing the expected inhibitory activity against AKR1C3. What are the possible causes?
Several factors could contribute to lower-than-expected or no activity in your AKR1C3 inhibition assay. Consider the following troubleshooting steps:
-
Compound Integrity and Handling:
-
Solubility: this compound may have limited solubility in aqueous buffers. Ensure it is fully dissolved in a suitable organic solvent like DMSO first and then diluted to the final assay concentration. Visually inspect for any precipitation.
-
Stability: The stability of pyrone compounds can be influenced by the assay conditions.[2] Consider preparing fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
-
Purity: Verify the purity of your this compound stock. Impurities can lead to inaccurate concentration determination and potentially interfere with the assay.
-
-
Assay Conditions:
-
Enzyme Concentration: Using too high a concentration of AKR1C3 can mask the inhibitory effect, requiring higher concentrations of this compound to achieve 50% inhibition. Titrate the enzyme to the lowest concentration that provides a robust and linear signal.
-
Substrate Concentration: The inhibitory potency of competitive inhibitors is dependent on the substrate concentration. If this compound is a competitive inhibitor, high substrate concentrations will shift the IC50 value higher. Try performing the assay at a substrate concentration at or below its Km value.
-
Incubation Times: Ensure sufficient pre-incubation time for this compound with the enzyme before initiating the reaction by adding the substrate. This allows for binding equilibrium to be reached.
-
-
Data Interpretation:
Troubleshooting Flowchart for AKR1C3 Inhibition Assays
Caption: Troubleshooting logic for unexpected AKR1C3 inhibition results.
Q2: I am not observing the expected agonistic activity of this compound on GPR84. What could be wrong?
Failure to observe GPR84 agonism can stem from several experimental variables. Follow this guide to troubleshoot your cell-based GPR84 assay.
-
Compound-Related Issues:
-
Solubility and Stability: Similar to the AKR1C3 assay, ensure this compound is completely solubilized and stable in your cell culture medium. Precipitation will lead to a lower effective concentration.
-
-
Cellular Assay System:
-
Receptor Expression: Confirm that the cells you are using express a sufficient level of functional GPR84 on the cell surface. This can be verified by flow cytometry or by using a known potent GPR84 agonist as a positive control.
-
Cell Health: Ensure your cells are healthy and within a suitable passage number. Stressed or senescent cells may exhibit altered signaling responses.
-
Signal Transduction Pathway: GPR84 is a Gi-coupled receptor.[3] Your assay should be designed to detect a decrease in cAMP levels or measure downstream signaling events such as β-arrestin recruitment. If using a cAMP assay, it is typically performed in the presence of forskolin to stimulate adenylyl cyclase.
-
-
Assay Protocol:
-
Agonist Concentration Range: Ensure you are testing a wide enough concentration range of this compound to generate a full dose-response curve.
-
Incubation Time: The duration of agonist stimulation can be critical. Optimize the incubation time to capture the peak signaling response.
-
Troubleshooting Flowchart for GPR84 Agonist Assays
Caption: Troubleshooting logic for unexpected GPR84 agonism results.
Experimental Protocols
AKR1C3 Inhibition Assay Protocol (Biochemical)
This protocol is a general guideline for determining the IC50 of this compound against recombinant human AKR1C3.
Materials:
-
Recombinant Human AKR1C3
-
This compound
-
NADPH
-
AKR1C3 substrate (e.g., 9,10-Phenanthrenequinone)
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO. Further dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) and consistent across all wells.
-
Enzyme Preparation: Dilute the recombinant AKR1C3 in assay buffer to the desired working concentration.
-
Assay Setup:
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the microplate.
-
Add the diluted AKR1C3 enzyme solution to the wells.
-
Include a "no enzyme" control and a "no inhibitor" control.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
-
Reaction Initiation: Prepare a substrate/cofactor solution containing the AKR1C3 substrate and NADPH in assay buffer. Add this solution to all wells to start the reaction.
-
Data Acquisition: Immediately begin reading the absorbance at 340 nm in kinetic mode for a set duration (e.g., 10-15 minutes), taking readings every 30-60 seconds. The rate of NADPH consumption is monitored by the decrease in absorbance.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound.
-
Normalize the velocities to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
GPR84 Agonist Assay Protocol (Cell-Based cAMP)
This protocol outlines a method for determining the EC50 of this compound for GPR84 activation by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
A cell line stably expressing human GPR84 (e.g., HEK293 or CHO)
-
This compound
-
Forskolin
-
A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
DMSO
-
384-well white opaque microplate
Procedure:
-
Cell Plating: Seed the GPR84-expressing cells into the 384-well plate at a predetermined density and incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO. Further dilute these into the assay buffer.
-
Agonist Stimulation:
-
Aspirate the cell culture medium from the wells.
-
Add the diluted this compound or vehicle control to the wells.
-
Immediately add a solution of forskolin (at a concentration that gives a sub-maximal stimulation of cAMP, e.g., EC80) to all wells except the basal control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes).
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the forskolin-only control (0% inhibition) and the basal control (100% inhibition).
-
Plot the percent inhibition of the forskolin response versus the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the EC50 value.
-
Data Summary Tables
While specific, peer-reviewed IC50 and EC50 values for this compound are not yet widely published, the following tables provide a reference for the expected potency of other known modulators of AKR1C3 and GPR84.
Table 1: Reported IC50 Values for Selected AKR1C3 Inhibitors
| Compound | IC50 (nM) | Cell Line/System | Reference |
| Indomethacin | ~200 | Recombinant Human AKR1C3 | F. Hoffmann-La Roche |
| Flufenamic Acid | ~100 | Recombinant Human AKR1C3 | F. Hoffmann-La Roche |
| Baccharin | 26 | Recombinant Human AKR1C3 | F. Hoffmann-La Roche |
Table 2: Reported EC50 Values for Selected GPR84 Agonists
| Compound | EC50 (nM) | Assay Type | Reference |
| 6-OAU | 318 | Chemotaxis | Suzuki et al., 2013 |
| Embelin | ~1000 | Calcium Flux | Wang et al., 2006 |
| ZQ-16 | ~500 | β-arrestin | Li et al., 2017 |
Signaling Pathway Diagrams
AKR1C3 Catalytic Pathway and Inhibition
Caption: this compound inhibits the conversion of ketosteroids by AKR1C3.
GPR84 (Gi-coupled) Signaling Pathway and Agonism
Caption: this compound activates GPR84, leading to inhibition of cAMP production.
References
- 1. Human AKR1C3 binds agonists of GPR84 and participates in an expanded polyamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Some Aspects of Pyrone Synthesis and Stability" by Ronald Louis Horinek [scholars.fhsu.edu]
- 3. Structure-Functional Activity of Pyrone Derivatives for Inhibition of Barnacle Settlement and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrone-211 Technical Support Center: Troubleshooting Degradation Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential degradation issues with Pyrone-211 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a small molecule that acts as both an inhibitor of the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) and an agonist of the G protein-coupled receptor 84 (GPR84)[1]. Its dual activity makes it a valuable tool for studying pathways related to hormone metabolism, inflammation, and fatty acid signaling[1].
Q2: What are the general stability concerns for pyrone-containing compounds?
Pyrone-containing compounds, in general, can be susceptible to degradation under certain conditions. The α-pyrone ring, while relatively stable, can undergo transformations. For instance, some naturally occurring α-pyrones have been observed to be unstable and can convert into oxidation products like 3-furanones[2]. The stability of the pyrone ring can also be influenced by the solvent and the basicity of the experimental media[3]. Additionally, related compounds have shown susceptibility to photodegradation upon exposure to light[4].
Q3: How should I prepare and store stock solutions of this compound?
While specific data for this compound is limited, general best practices for similar small molecules, such as other AKR1C3 inhibitors, recommend dissolving the compound in high-quality, fresh dimethyl sulfoxide (DMSO)[5]. It is crucial to use fresh DMSO as it can absorb moisture, which may reduce the solubility and potentially impact the stability of the compound. Stock solutions should be stored at -20°C or -80°C and protected from light to minimize degradation.
Q4: Can this compound degrade in my cell culture media?
The stability of this compound in cell culture media has not been extensively documented. However, components in the media, pH changes, and exposure to light and elevated temperatures (like 37°C in an incubator) could potentially contribute to its degradation over long incubation periods. It is advisable to prepare fresh dilutions of this compound in media for each experiment and minimize the time the compound spends in the incubator.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, potentially linked to its degradation.
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation of stock solution | 1. Prepare a fresh stock solution of this compound in fresh, anhydrous DMSO. 2. Aliquot the new stock solution into smaller volumes to avoid multiple freeze-thaw cycles. 3. Store aliquots at -80°C and protect from light. | DMSO is hygroscopic; absorbed water can affect solubility and stability[5]. Repeated freeze-thaw cycles can accelerate degradation. |
| Degradation in working solution | 1. Prepare working dilutions of this compound in your assay buffer or cell culture medium immediately before use. 2. Minimize the exposure of the working solution to light and elevated temperatures before adding to the cells. | Prolonged incubation in aqueous solutions, especially at 37°C, can lead to hydrolysis or other forms of degradation. |
| Photodegradation | 1. Protect all solutions containing this compound from light by using amber tubes or wrapping tubes in foil. 2. Minimize the exposure of experimental plates to light. | Pyrone-related structures can be susceptible to photodegradation[4]. |
| Adsorption to plastics | 1. Consider using low-adhesion microplates and pipette tips. 2. Pre-incubate plates with a blocking agent like bovine serum albumin (BSA) if compatible with your assay. | Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration in your experiment. |
Issue 2: Appearance of unexpected peaks during analytical analysis (e.g., HPLC, LC-MS).
| Potential Cause | Troubleshooting Step | Rationale |
| Formation of degradation products | 1. Analyze a freshly prepared solution of this compound as a reference standard. 2. Compare the chromatogram of your experimental sample to the fresh standard to identify new peaks. 3. Consider performing forced degradation studies (e.g., exposure to acid, base, heat, light) to characterize potential degradation products. | The appearance of new peaks suggests chemical modification of this compound. Some pyrones are known to convert to other structures like furanones[2]. |
| Solvent-induced degradation | 1. Test the stability of this compound in different solvents compatible with your analytical method. 2. Ensure that the mobile phase used in your chromatography is not promoting on-column degradation. | The stability of the pyrone ring can be dependent on the solvent environment[3]. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile environment.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in amber or light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Compound Preparation:
-
Thaw a single-use aliquot of the this compound stock solution immediately before use.
-
Prepare serial dilutions of this compound in your cell culture medium or assay buffer to achieve the final desired concentrations.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the freshly prepared this compound dilutions to the respective wells.
-
Include appropriate vehicle controls (e.g., medium with the same final concentration of DMSO).
-
-
Incubation: Incubate the cells for the desired period, ensuring plates are protected from light if the incubation is lengthy.
-
Assay Readout: Perform the specific assay to measure the biological response (e.g., reporter gene activity, cytokine secretion, cell viability).
Visualizations
Signaling Pathways
This compound has a dual mechanism of action, inhibiting AKR1C3 and activating GPR84. The diagrams below illustrate these pathways.
Caption: Inhibition of the AKR1C3 pathway by this compound.
Caption: Activation of the GPR84 signaling pathway by this compound.
Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected experimental results with this compound.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. Human AKR1C3 binds agonists of GPR84 and participates in an expanded polyamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudopyronines A and B, alpha-pyrones produced by a marine Pseudomonas sp. F92S91, and evidence for the conversion of 4-hydroxy-alpha-pyrone to 3-furanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Some Aspects of Pyrone Synthesis and Stability" by Ronald Louis Horinek [scholars.fhsu.edu]
- 4. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AKR1C3-IN-1 | AKR1C inhibitor | Mechanism | Concentration [selleckchem.com]
Optimizing Pyrone-211 dosage for cell viability
Welcome to the technical support center for Pyrone-211. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental design and troubleshooting common issues related to cell viability assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that functions as a dual modulator of two distinct cellular targets. It is characterized as:
-
An inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3).
-
An agonist of G protein-coupled receptor 84 (GPR84).[1]
The net effect on cell viability will depend on the specific cell type and the relative expression and importance of these two targets in the experimental model.
Q2: What is the role of AKR1C3 and how does its inhibition affect cell viability?
A2: AKR1C3 is an enzyme involved in the biosynthesis of potent steroid hormones like testosterone and estrogens, and also in prostaglandin metabolism.[2][3] In many cancer types, elevated levels of AKR1C3 are associated with increased cell proliferation, survival, and resistance to therapy.[2][4][5] Therefore, inhibition of AKR1C3 by this compound is expected to decrease the viability of cancer cells by suppressing pro-proliferative signaling pathways (like PI3K/Akt and MAPK), potentially inducing apoptosis, and halting cell growth.[5][6]
Q3: What is the role of GPR84 and how does its activation affect cell viability?
A3: GPR84 is a G-protein coupled receptor primarily expressed in immune cells and involved in inflammation and metabolism.[7][8] As an agonist, this compound activates GPR84. The consequences of GPR84 activation are context-dependent. In some cancer cells, such as leukemia, GPR84 activation can enhance proliferation and survival by sustaining signaling pathways like Wnt/β-catenin.[9][10] In other cell types, its role may be more related to inflammation or metabolic changes.[11][12] This dual action means that in some cell lines, the pro-proliferative effect of GPR84 activation might counteract the anti-proliferative effect of AKR1C3 inhibition.
Q4: How should I prepare and store this compound?
A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. It is crucial to refer to the manufacturer's data sheet for specific solubility information. Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Q5: What starting concentration of this compound should I use for my cell viability experiments?
A5: For a novel compound, it is essential to perform a dose-response experiment. A wide concentration range is recommended for initial screening, for example, from 1 nM to 100 µM, using logarithmic dilutions. This will help determine the optimal concentration range and calculate key metrics like the IC50 (half-maximal inhibitory concentration).
Troubleshooting Guides
Issue 1: I am not observing any effect on cell viability after treatment with this compound.
-
Question: Why is this compound not affecting my cells?
-
Answer:
-
Low Target Expression: Your cell line may not express sufficient levels of AKR1C3 or GPR84. Verify the expression levels of both targets using methods like qPCR or Western blotting.
-
Incorrect Dosage: The concentration range you tested may be too low. Try extending the dose-response curve to higher concentrations.
-
Counteracting Effects: It is possible that the anti-proliferative effect of AKR1C3 inhibition is being masked by a pro-proliferative signal from GPR84 activation in your specific cell line. Consider using cells with known high AKR1C3 and low GPR84 expression as a positive control.
-
Compound Inactivity: Ensure your this compound stock solution is correctly prepared and has not degraded. Prepare a fresh stock solution from powder.[13]
-
Insufficient Incubation Time: The duration of treatment may be too short to induce a measurable change in viability. Try extending the incubation period (e.g., 48 or 72 hours).
-
-
Issue 2: My cell viability results are not reproducible.
-
Question: What are the common sources of variability in cell viability assays?
-
Answer:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and calibrate your pipettes. Inconsistent cell numbers across wells is a major source of error.[14]
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Solvent (DMSO) Concentration: High concentrations of the vehicle solvent (e.g., DMSO > 0.5%) can be toxic to cells. Ensure that the final solvent concentration is consistent across all wells, including the untreated control.
-
Cell Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to genetic drift and altered phenotypes, affecting their response to drugs.[14]
-
Assay Incubation Time: The timing for adding the viability reagent (e.g., MTT) and the subsequent incubation period should be kept consistent across all experiments.
-
-
Issue 3: I am observing high background absorbance in my MTT assay.
-
Question: How can I reduce the background signal in my colorimetric assay?
-
Answer:
-
Phenol Red and Serum: The phenol red indicator in cell culture media and components in serum can interfere with absorbance readings. Use a "blank" control containing only media (with phenol red and serum) and the MTT reagent to subtract the background.[7]
-
Incomplete Solubilization: Ensure the formazan crystals are completely dissolved before reading the plate. Extend the incubation time with the solubilization buffer or gently agitate the plate.[7]
-
Contamination: Microbial contamination can metabolize the MTT reagent, leading to false-positive signals. Regularly check your cultures for contamination.
-
-
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Cell Viability (MTT Assay)
| This compound Conc. (µM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle Control) | 100.0 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 3.9 |
| 5 | 62.1 ± 4.2 |
| 10 | 48.9 ± 3.5 |
| 25 | 25.3 ± 2.8 |
| 50 | 10.6 ± 1.9 |
| 100 | 5.2 ± 1.1 |
| Hypothetical data for a responsive cancer cell line after 48-hour treatment. |
Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)
| This compound Conc. (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| 0 (Vehicle Control) | 95.1 | 2.5 | 2.4 |
| 10 | 65.3 | 24.8 | 9.9 |
| 50 | 20.7 | 55.1 | 24.2 |
| Hypothetical data for a responsive cancer cell line after 24-hour treatment. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay measures cell metabolic activity, which is indicative of cell viability.[3][7]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[2][11] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[11]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of MTT solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[7]
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach the desired confluency, treat them with different concentrations of this compound for the desired duration (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation reagent like EDTA; avoid harsh trypsinization which can damage cell membranes.[6] Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8][12] Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add Dyes: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[12]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[8][12] Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for MTT cell viability assay.
Caption: Troubleshooting guide for unexpected null results.
References
- 1. glpbio.com [glpbio.com]
- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 4. AKR1C3 - Wikipedia [en.wikipedia.org]
- 5. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are GPR84 inhibitors and how do they work? [synapse.patsnap.com]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
- 11. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 12. What are G-protein coupled receptor 84 antagonists and how do they work? [synapse.patsnap.com]
- 13. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
Pyrone-211 off-target effects and how to mitigate them
Pyrone-211 Technical Support Center
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, with a special focus on understanding and mitigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Polo-like Kinase 5 (PLK5). Its primary on-target effect is the inhibition of PLK5's kinase activity, which plays a crucial role in cell cycle regulation. Dysregulation of PLK5 is implicated in various proliferative diseases.
Q2: What are the known major off-target effects of this compound?
A2: The most significant off-target effects of this compound are the inhibition of other kinases with structurally similar ATP-binding pockets, most notably PLK1 and Aurora Kinase A. At higher concentrations, some minor activity against cardiac ion channels has been observed in preclinical models.
Q3: How can I minimize off-target effects in my cell-based assays?
A3: The most effective way to minimize off-target effects is to use the lowest effective concentration of this compound that elicits the desired on-target phenotype. We strongly recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint. Additionally, consider using a more selective analog if off-target effects are a persistent issue.
Q4: Are there any known resistance mechanisms to this compound?
A4: While research is ongoing, potential resistance mechanisms could include mutations in the ATP-binding pocket of PLK5 that reduce the binding affinity of this compound, or upregulation of bypass signaling pathways that compensate for the inhibition of PLK5.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High levels of apoptosis or cell cycle arrest at concentrations intended to be selective for PLK5. | Off-target inhibition of PLK1, which has a critical role in mitosis. | Perform a dose-response curve and use the lowest effective concentration. Confirm target engagement with a Western blot for p-PLK5 substrates. |
| Unexpected changes in cellular morphology unrelated to PLK5 inhibition. | Off-target effects on other kinases or cellular proteins. | Cross-reference your observed phenotype with known effects of inhibiting other kinases (e.g., Aurora Kinase A). Consider using an orthogonal control compound. |
| Inconsistent results between experimental replicates. | Issues with compound stability, solubility, or experimental variability. | Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) and freshly diluted for each experiment. Check for lot-to-lot variability of the compound. |
| Lack of a clear phenotypic effect at expected active concentrations. | The chosen cell line may not be dependent on PLK5 signaling. | Screen a panel of cell lines to identify those with high PLK5 expression and dependency. Confirm PLK5 expression levels via Western blot or qPCR. |
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Comment |
| PLK5 (On-Target) | 5 | High Potency |
| PLK1 (Off-Target) | 75 | 15-fold selectivity over PLK1. |
| Aurora Kinase A (Off-Target) | 250 | 50-fold selectivity over Aurora Kinase A. |
| CDK2 (Off-Target) | >10,000 | Highly selective against CDK2. |
| VEGFR2 (Off-Target) | >10,000 | Highly selective against VEGFR2. |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration Range | Notes |
| Cell-based proliferation assays | 10 - 100 nM | A dose-response is highly recommended. |
| Western blot for target engagement | 50 - 200 nM for 1-2 hours | Monitor phosphorylation of a known PLK5 substrate. |
| Kinase biochemical assays | 0.1 - 1000 nM | For direct enzymatic inhibition studies. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound in a Cell-Based Assay
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series ranging from 1 nM to 10 µM in your cell culture medium.
-
Treatment: Add the diluted this compound to the cells. Include a DMSO-only control.
-
Incubation: Incubate the cells for a period relevant to your endpoint (e.g., 48-72 hours for a proliferation assay).
-
Endpoint Measurement: Measure your desired endpoint (e.g., cell viability using a reagent like CellTiter-Glo®).
-
Data Analysis: Plot the results as a dose-response curve and calculate the EC50 value. The optimal concentration for subsequent experiments should be at or slightly above the EC50, where the on-target effect is maximized and off-target effects are minimized.
Protocol 2: Confirming On-Target Engagement via Western Blot
-
Cell Treatment: Treat cells with this compound at the desired concentration (e.g., 1x, 5x, and 10x the EC50) for a short duration (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for a known phosphorylated substrate of PLK5. Also, probe with an antibody for the total substrate as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands. A reduction in the phosphorylated substrate in the this compound-treated samples confirms on-target engagement.
Visualizations
Caption: On-target effect of this compound on the PLK5 signaling pathway.
Caption: Workflow for mitigating the off-target effects of this compound.
Technical Support Center: Pyrone-211 Synthesis
Disclaimer: "Pyrone-211" is a representative name for a fictional compound. The following guide is based on established chemical principles for the synthesis of 4-pyrone derivatives, a common class of heterocyclic compounds. The troubleshooting advice and protocols are grounded in common challenges encountered during these types of syntheses.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is modeled on a typical acid-catalyzed cyclization of a 1,3,5-tricarbonyl precursor.
Q1: I am getting a very low or no yield of the final product. What are the possible causes and how can I fix this?
A1: Low to zero yield is a frequent issue that can stem from several factors. A systematic approach is the best way to diagnose the problem.[1]
Potential Causes & Solutions:
-
Poor Quality of Starting Materials: Impurities in your starting materials or solvents can inhibit the reaction.[1]
-
Solution: Verify the purity of your reactants using techniques like NMR or melting point analysis. Consider purifying starting materials by recrystallization or distillation. Ensure solvents are anhydrous, as water can interfere with acid catalysts.
-
-
Inactive Catalyst: The acid catalyst (e.g., H₂SO₄, PTSA) may be old or deactivated.
-
Solution: Use a fresh bottle of the acid catalyst. For solid catalysts, ensure they have been stored in a desiccator.
-
-
Inappropriate Reaction Conditions: Temperature and reaction time are critical.[1]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If you see unreacted starting material after the recommended time, consider extending the reaction duration. If the reaction is known to be sensitive to temperature, ensure your heating apparatus is calibrated and maintaining a stable temperature. Some cyclization reactions require elevated temperatures to proceed efficiently.[2]
-
-
Incomplete Intermediate Formation: The synthesis of the 1,3,5-tricarbonyl intermediate may be the limiting step.
-
Solution: Attempt to isolate and characterize the intermediate before proceeding to the cyclization step. This will confirm the success of the initial reaction.
-
Q2: My final product is highly impure, and I'm seeing multiple spots on my TLC plate. What are the likely side reactions?
A2: The formation of multiple byproducts is often due to competing reaction pathways or decomposition.
Potential Causes & Solutions:
-
Self-Condensation of Starting Materials: The β-keto ester or other carbonyl-containing starting materials can react with themselves under acidic or basic conditions.
-
Solution: Control the rate of addition of reagents. Adding one reactant slowly to the other can minimize its ability to self-condense. Lowering the reaction temperature can sometimes improve selectivity.[1]
-
-
Alternative Cyclization Pathways: Depending on the substrate, different cyclization pathways may be possible, leading to isomeric products like furanones instead of pyrones.[3]
-
Product Decomposition: Pyrone rings can be susceptible to ring-opening, especially under harsh conditions (e.g., high heat, strong nucleophiles).[5]
-
Solution: Reduce the reaction time or temperature once the formation of the product is observed on TLC.[1] Ensure the workup procedure is not overly harsh. For example, use a mild base like sodium bicarbonate to neutralize the acid catalyst instead of a strong base.
-
Q3: The reaction seems to stall and never goes to completion. What should I do?
A3: A stalled reaction, where starting material is still present after an extended period, points to issues with reactivity or reaction equilibrium.
Potential Causes & Solutions:
-
Insufficient Catalyst: The amount of catalyst may be too low to drive the reaction to completion.
-
Solution: Optimize the catalyst loading. A systematic approach, testing various mol% of the catalyst, can identify the optimal amount.[6]
-
-
Reversible Reaction: The cyclization step might be reversible.
-
Solution: If the reaction produces a small molecule byproduct like water, its removal can drive the reaction forward. Consider using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene) to remove water azeotropically.
-
-
Steric Hindrance: Bulky substituents on your starting materials can slow down the reaction rate.
-
Solution: Increase the reaction temperature or switch to a less sterically hindered acid catalyst. Be aware that higher temperatures may also promote side reactions.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to purify the final this compound product? A: Purification strategy depends on the physical properties of your compound.
-
Recrystallization: If the crude product is a solid and of reasonable purity (>85%), recrystallization is often the most effective method. Test various solvents (e.g., ethanol, ethyl acetate/hexanes) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature.
-
Column Chromatography: For oily products or highly impure solids, silica gel column chromatography is recommended. Use TLC to develop an appropriate solvent system that gives good separation between your product and impurities.
Q: How can I confirm that I have successfully synthesized the pyrone ring? A: Spectroscopic methods are essential for structure confirmation.
-
¹H NMR: Look for characteristic shifts of protons on the pyrone ring.
-
¹³C NMR: The carbonyl carbon of the pyrone typically appears around 160-185 ppm.
-
IR Spectroscopy: A strong absorption band for the C=O stretch of the lactone will be present, typically in the range of 1700-1740 cm⁻¹.
-
Mass Spectrometry: Confirm the molecular weight of your product.
Q: Can I use a different acid catalyst than the one specified in the protocol? A: Yes, the choice of acid can significantly impact the reaction.[4] While strong Brønsted acids like sulfuric acid are common, Lewis acids (e.g., AlCl₃, TiCl₄) or solid-supported acids can also be effective and may offer advantages in terms of yield, selectivity, or ease of workup.[4] If a standard protocol is not working, trying a different acid is a valid troubleshooting step.
Data Presentation
Table 1: Troubleshooting Low Yield in this compound Synthesis
| Problem | Potential Cause | Diagnostic Check | Recommended Action |
| Low Yield | Impure Starting Materials | Run NMR/GC-MS of reactants. | Purify reactants via distillation or recrystallization. |
| Inactive Catalyst | Use a known successful reaction as a positive control. | Use a fresh bottle of catalyst. | |
| Sub-optimal Temperature | Monitor reaction at different temperatures (e.g., RT, 50 °C, 80 °C). | Adjust temperature based on TLC analysis of product formation vs. side products. | |
| Incorrect Reaction Time | Take aliquots every hour and analyze by TLC. | Extend or shorten reaction time based on when product formation maximizes. |
Table 2: Common TLC Data for a Typical Pyrone Synthesis (Solvent System: 30% Ethyl Acetate in Hexanes)
| Compound | Typical Rf Value | Visualization Notes |
| Starting β-Keto Ester | 0.65 | May or may not be UV active. Stains with KMnO₄. |
| Starting Phenol | 0.50 | UV active. Stains with KMnO₄. |
| This compound Product | 0.40 | UV active. Often appears as a bright spot. |
| Polar Impurity | 0.0 - 0.10 | Stays on the baseline. |
Experimental Protocols
General Protocol for the Synthesis of a 4-Methyl-4-Pyrone Derivative (Representative of this compound)
This protocol describes the acid-catalyzed condensation of a phenol with ethyl acetoacetate, a common method known as the Pechmann condensation.[7]
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (10 mmol).
-
Reagent Addition: Add ethyl acetoacetate (12 mmol, 1.2 equivalents).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (5 mL) while cooling the flask in an ice bath. The mixture will become viscous and warm.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C in an oil bath. Stir vigorously for 2 hours. Monitor the reaction progress by TLC.
-
Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 100 mL of ice-cold water with stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral to pH paper.
-
Purification: Recrystallize the crude solid from ethanol to yield the pure pyrone product.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for diagnosing low product yield.
Caption: Logical relationships between reactants and products.
References
Pyrone-211 stability issues in long-term storage
Technical Support Center: Pyrone-211
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound, along with troubleshooting advice and frequently asked questions to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C or lower, protected from light, and in a desiccated environment. The vial should be tightly sealed to prevent moisture and air exposure. Under these conditions, the solid compound is stable for at least 24 months.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. It is critical to use anhydrous DMSO to minimize hydrolysis. For aqueous buffers in final experimental dilutions, a pH between 6.0 and 7.5 is recommended to maintain stability during the experiment.
Q3: How long can I store this compound stock solutions?
A3: this compound stock solutions in anhydrous DMSO (10-50 mM) are stable for up to 3 months when stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at -20°C for up to 2 weeks. Avoid storing stock solutions at 4°C or room temperature for extended periods.
Q4: Are there any visible signs of this compound degradation?
A4: While slight color changes (e.g., a faint yellowing) in the solid compound or stock solution may indicate some level of degradation, these are not reliable indicators. The most definitive sign of degradation is a loss of biological activity or the appearance of additional peaks during analytical chromatography (e.g., HPLC, LC-MS).
Troubleshooting Guide
Q5: My this compound treated samples show significantly lower than expected activity. What are the potential causes?
A5: A sudden or gradual loss of activity is a primary indicator of compound degradation. Follow this troubleshooting workflow:
-
Verify Storage Conditions: Confirm that both solid compound and stock solutions have been stored according to the recommended guidelines (see FAQ A1 & A3).
-
Check Solution Age: Determine the age of the stock solution and the number of freeze-thaw cycles it has undergone. If the solution is old or has been thawed multiple times, prepare a fresh stock from solid material.
-
Assess Purity: Analyze an aliquot of your stock solution using HPLC to check for the presence of degradation products. Compare the chromatogram to a reference standard or data from a newly prepared solution.
-
Review Experimental Buffer: Ensure the pH of your final assay buffer is within the optimal range of 6.0-7.5. This compound degrades rapidly in acidic or alkaline conditions.
Caption: Troubleshooting workflow for loss of this compound activity.
Q6: I observe a new, unidentified peak in my HPLC/LC-MS analysis of a this compound sample. How can I identify it?
A6: An unknown peak that grows over time is likely a degradation product. The two most common degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: Occurs in the presence of water, especially at non-neutral pH, leading to the formation of a ring-opened carboxylic acid derivative (P-211-H).
-
Oxidation: Can occur with prolonged exposure to air, forming an epoxide or hydroxylated species (P-211-O).
To identify the peak, you can perform a forced degradation study (see Experimental Protocol section) under controlled acidic, basic, and oxidative conditions to intentionally generate these degradants and compare their retention times to the unknown peak in your sample.
Caption: Primary degradation pathways for this compound.
Data Presentation
Table 1: Stability of this compound Under Various Storage Conditions
| Condition | Matrix | Duration | % Purity Remaining | Notes |
| Solid | ||||
| -80°C, Dark, Desiccated | N/A | 24 Months | >99% | Recommended long-term storage |
| -20°C, Dark, Desiccated | N/A | 24 Months | >98% | Acceptable long-term storage |
| 4°C, Dark | N/A | 6 Months | ~95% | Not recommended for long-term |
| 25°C, Ambient Light | N/A | 1 Month | <85% | Significant degradation observed |
| Solution | ||||
| -80°C in anhydrous DMSO | 20 mM | 3 Months | >99% | Recommended for stock solutions |
| -20°C in anhydrous DMSO | 20 mM | 2 Weeks | >98% | Suitable for short-term storage |
| 4°C in anhydrous DMSO | 20 mM | 72 Hours | ~90% | Not recommended |
| 25°C in Aqueous Buffer (pH 7.0) | 10 µM | 8 Hours | ~95% | Prepare fresh for each experiment |
| 25°C in Aqueous Buffer (pH 5.0) | 10 µM | 8 Hours | <80% | Rapid hydrolysis occurs |
| 25°C in Aqueous Buffer (pH 9.0) | 10 µM | 8 Hours | <75% | Rapid hydrolysis occurs |
Experimental Protocols
Protocol 1: HPLC-Based Purity and Stability Assessment
This protocol outlines a standard method to assess the purity of this compound and detect the presence of degradants.
-
Preparation of Standard: Prepare a 1 mg/mL solution of this compound reference standard in acetonitrile.
-
Preparation of Sample: Dilute the this compound stock solution to be tested to a final concentration of approximately 1 mg/mL in acetonitrile.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Run the standard and sample. The purity of the sample can be calculated based on the area of the principal peak relative to the total area of all peaks. Compare the retention time of any new peaks to those generated in a forced degradation study.
Caption: Experimental workflow for HPLC-based stability assessment.
Protocol 2: Forced Degradation Study
This study intentionally degrades this compound to identify potential degradation products and understand its stability profile.
-
Prepare Stock: Create a 10 mg/mL stock solution of this compound in acetonitrile.
-
Set Up Degradation Conditions: Aliquot the stock into separate, clearly labeled vials for each condition:
-
Acid Hydrolysis: Add 0.1 M HCl to a final concentration of 1 mg/mL.
-
Base Hydrolysis: Add 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Oxidation: Add 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Thermal: Incubate the stock solution at 60°C.
-
Photolytic: Expose the stock solution to a high-intensity UV light source.
-
Control: Keep an aliquot of the stock solution at 4°C in the dark.
-
-
Incubation: Incubate all samples for 24 hours. For acid/base hydrolysis, neutralize the samples with an equimolar amount of base/acid before analysis.
-
Analysis: Analyze all samples by HPLC (using the method in Protocol 1) and LC-MS to determine the retention times and mass-to-charge ratios of the degradation products. This data can be used to identify unknown peaks in routine stability checks.
How to reduce background noise in Pyrone-211 assays
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals using Pyrone-211 assays. Based on recent literature, this compound is an inhibitor of the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) and an agonist for the G-protein coupled receptor GPR84.[1] Assays involving this compound are therefore likely fluorescence-based enzyme inhibition or receptor activation assays.
High background noise is a common issue in such assays, leading to reduced sensitivity and a low signal-to-noise ratio, which can obscure real results.[2] This guide provides detailed troubleshooting steps, protocols, and FAQs to help you identify and mitigate the common sources of background noise in your this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in my this compound assay?
High background fluorescence can originate from several sources in a fluorescence-based assay:
-
Autofluorescence: The intrinsic fluorescence from test compounds (including this compound itself), biological samples, or assay media components like riboflavin.[3][4][5][6]
-
Substrate Degradation: Spontaneous breakdown of a fluorescent substrate can lead to a high baseline signal independent of enzyme activity.[7]
-
Non-Specific Binding: The fluorescent probe or other reagents may bind to the walls of the microplate or other proteins in the assay, causing a persistent background signal.[8][9][10][11] Hydrophobic interactions are often a key driver of this issue.[8]
-
Well-to-Well Crosstalk: Strong signals from adjacent wells can "bleed over" and artificially increase the readings in neighboring wells.[7]
-
Instrumentation Settings: Sub-optimal instrument settings, such as an excessively high detector gain or incorrect excitation/emission filters, can amplify background noise.
Q2: My "no-enzyme" or "blank" control wells show a very high signal. What does this mean and how do I fix it?
High signal in blank wells (containing all components except the enzyme) points to a source of fluorescence that is independent of enzyme activity.[7]
Troubleshooting Steps:
-
Check for Substrate Degradation: The fluorescent substrate may be unstable. Prepare it fresh and protect it from light.[7]
-
Assess Autofluorescence: Measure the fluorescence of the assay buffer, the test compound (this compound or library compounds), and the substrate individually.
-
Optimize Substrate Concentration: Using too high a substrate concentration can increase the background signal.[7] Determine the optimal concentration that provides a good signal-to-background ratio.
Q3: How can I determine if my test compounds are autofluorescent?
Compound autofluorescence is a major cause of false positives in high-throughput screening.[3][12]
Protocol:
-
Prepare a plate with wells containing only assay buffer and the test compound at the same concentration used in the main assay.
-
Read the fluorescence on the plate reader using the same filter set as your assay.
-
Wells with compounds that exhibit high fluorescence are considered autofluorescent.
Solutions:
-
Use a Red-Shifted Dye: Autofluorescence is most prominent at shorter wavelengths (blue-green spectrum).[5] Switching to a probe that excites and emits at longer wavelengths (>600 nm) can significantly reduce this interference.[5]
-
Time-Resolved Fluorescence (TRF): Use fluorophores with long decay times, like lanthanide ions.[13] A delay between excitation and detection allows the short-lived background fluorescence from interfering compounds to dissipate.[3][14]
Q4: My signal-to-background ratio is low. What can I do to improve it?
A low signal-to-background (S/B) ratio compromises assay sensitivity. The goal is to maximize the specific signal while minimizing the background.[2]
Optimization Strategies:
-
Increase Wash Steps: Adding extra wash steps, or increasing the duration of washes, can help remove unbound fluorescent reagents.[15][16]
-
Add a Detergent: Including a non-ionic detergent like Tween-20 (typically 0.01% to 0.05%) in the wash and assay buffers can reduce non-specific binding.[15][17]
-
Optimize Reagent Concentrations: Titrate the enzyme, substrate, and any coupling reagents to find the optimal concentrations that yield the best signal window.
-
Use a Blocking Agent: If using an immunoassay format (e.g., ELISA-style kinase assay), ensure proper blocking of the plate with an agent like Bovine Serum Albumin (BSA) to prevent non-specific antibody binding.[15]
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and resolving high background noise.
Caption: A step-by-step workflow for troubleshooting high background noise.
Quantitative Data Summary
The following table provides recommended starting concentrations and conditions for optimizing your assay and reducing background noise. These are general guidelines and should be optimized for your specific experimental setup.
| Parameter | Recommended Range | Purpose | Common Issues |
| Tween-20 | 0.01% - 0.05% (v/v) | Reduce non-specific binding | Can inhibit some enzymes at high concentrations |
| BSA (Blocking) | 1% - 3% (w/v) | Block non-specific sites on plate | Incomplete blocking leads to high background |
| Plate Type | Low-binding, black opaque | Minimize non-specific binding & crosstalk | Standard polystyrene plates can be autofluorescent |
| Detector Gain | Instrument Dependent | Adjust signal amplification | Too high a gain will amplify background noise |
| Wash Steps | 3-5 cycles | Remove unbound reagents | Insufficient washing leaves fluorescent residue |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
This protocol determines if test compounds are contributing to background fluorescence.
Materials:
-
Black, opaque 96-well or 384-well microplate
-
Assay Buffer
-
Test compounds (dissolved in DMSO or appropriate solvent)
-
Fluorescence plate reader
Method:
-
Create a serial dilution of your test compounds.
-
In a new microplate, add assay buffer to all wells.
-
Add the test compounds to the wells, ensuring the final solvent concentration is consistent across the plate (e.g., 1% DMSO). Include "solvent only" control wells.
-
Incubate the plate for the same duration as your main assay.
-
Read the plate using the same excitation and emission wavelengths and gain settings as your primary assay.
-
Analysis: Subtract the average fluorescence of the "solvent only" wells from the compound-containing wells. Compounds with high residual fluorescence are autofluorescent and may require a counter-screen or a change in assay technology (e.g., TR-FRET).[3]
Protocol 2: Optimizing Detergent Concentration
This protocol helps determine the optimal concentration of a non-ionic detergent to reduce non-specific binding without inhibiting the enzyme.
Materials:
-
All components of your this compound assay
-
Stock solution of Tween-20 (or other non-ionic detergent)
Method:
-
Prepare a set of assay buffers containing a range of Tween-20 concentrations (e.g., 0%, 0.01%, 0.02%, 0.05%, 0.1%).
-
Set up your standard assay on a single plate. Include wells for both your "max signal" (enzyme + substrate, no inhibitor) and "min signal/blank" (substrate, no enzyme) controls.
-
Run the assay in parallel using each of the different detergent-containing buffers.
-
Read the plate and calculate the signal-to-background (S/B) ratio for each detergent concentration (S/B = Mean Max Signal / Mean Min Signal).
-
Analysis: Plot the S/B ratio against the detergent concentration. The optimal concentration is the one that provides the highest S/B ratio without significantly reducing the maximum signal (which would indicate enzyme inhibition).
Relevant Signaling Pathway
The enzyme AKR1C3, a target of this compound, plays a key role in steroid and prostaglandin metabolism. This pathway is often dysregulated in cancer.
Caption: Simplified metabolic pathway involving AKR1C3.
References
- 1. Human AKR1C3 binds agonists of GPR84 and participates in an expanded polyamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 9. Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy | PLOS One [journals.plos.org]
- 10. Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS) [aimspress.com]
- 11. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 12. Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Time-Resolved Luminescence Detection of Syk Kinase Activity Through Terbium Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arp1.com [arp1.com]
- 16. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
Pyrone-211 showing high toxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pyrone-211 in cell-based assays. This compound exhibits a dual mechanism of action as a potent agonist of G-protein coupled receptor 84 (GPR84) and an inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3), leading to significant toxicity in various cell lines.[1] This guide will address common issues encountered during experimentation and provide detailed protocols and data interpretation assistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to cell toxicity?
A1: this compound's toxicity stems from its dual activity. It acts as a potent agonist of GPR84, a receptor involved in inflammatory signaling, and as an inhibitor of AKR1C3, an enzyme implicated in cancer progression and resistance to therapy.[1] The combined effect of GPR84 activation and AKR1C3 inhibition is thought to induce cellular stress, potentially leading to DNA damage and apoptosis. A related spermine oxidation product, "sperminal," has been shown to cause DNA damage, a potential downstream effect of this compound's activity.[1]
Q2: In which cell lines can I expect to see high toxicity with this compound?
A2: While specific IC50 values for this compound are not widely published, its toxicity is expected to be most pronounced in cell lines with high expression of GPR84 and/or AKR1C3. Cancer cell lines, particularly those known for hormone-dependent proliferation, may be more susceptible due to the role of AKR1C3 in steroid metabolism.
Q3: What are the recommended storage conditions and solvent for this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO) and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in cell culture media should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Q4: How can I confirm that this compound is active in my specific cell line?
A4: To confirm the activity of this compound, you can perform assays to measure the activation of GPR84 or the inhibition of AKR1C3. For GPR84 activation, you can measure downstream signaling events such as calcium mobilization or inhibition of cAMP accumulation.[2] For AKR1C3 inhibition, you can perform a cell-based assay to measure the conversion of a known AKR1C3 substrate.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability results between replicates. | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes and pre-wet the tips. To minimize the "edge effect," avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS to maintain humidity. |
| Lower than expected toxicity or no effect observed. | Low expression of GPR84 or AKR1C3 in the cell line. Degradation of this compound in the cell culture medium. Incorrect assay endpoint or timing. | Confirm the expression of GPR84 and AKR1C3 in your cell line using techniques like qPCR or Western blotting. Prepare fresh this compound solutions for each experiment and consider its stability in your specific culture medium. Optimize the treatment duration and the timing of the viability assay through a time-course experiment. |
| Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH). | Different assays measure different aspects of cell death. MTT assays measure metabolic activity, which can be affected by factors other than cell death. LDH assays measure membrane integrity. | Use multiple, mechanistically distinct cytotoxicity assays to confirm your results. For example, complement a metabolic assay like MTT with an assay that measures membrane integrity (LDH) or apoptosis (caspase activity). |
| Precipitation of this compound in the culture medium. | The compound's solubility limit has been exceeded. Interaction with components in the serum or medium. | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but non-toxic to the cells. Test the solubility of this compound in your specific cell culture medium, with and without serum, before conducting large-scale experiments. |
Experimental Protocols
The following are representative protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines a method for determining the effect of this compound on cell viability.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: GPR84 Activation Assay (Calcium Mobilization)
This protocol describes a method to assess the agonistic activity of this compound on GPR84.
Materials:
-
HEK293 cell line stably expressing GPR84 and a calcium indicator (e.g., Fluo-4)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the GPR84-expressing cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject different concentrations of this compound into the wells and immediately begin recording the fluorescence signal over time.
-
Analyze the data by calculating the change in fluorescence intensity from the baseline.
Protocol 3: AKR1C3 Inhibition Assay (Cell-Based)
This protocol provides a framework for measuring the inhibitory effect of this compound on AKR1C3 activity within cells.
Materials:
-
Cell line with high AKR1C3 expression (e.g., LNCaP-AKR1C3)
-
This compound
-
AKR1C3 substrate (e.g., 4-androstene-3,17-dione)
-
Cell lysis buffer
-
NADPH
-
LC-MS/MS system for product analysis
Procedure:
-
Plate the AKR1C3-expressing cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified duration.
-
Add the AKR1C3 substrate to the cells and incubate for an optimized time period.
-
Lyse the cells and collect the lysate.
-
Analyze the cell lysate using LC-MS/MS to quantify the conversion of the substrate to its product (e.g., testosterone).
-
Determine the inhibitory effect of this compound by comparing the product formation in treated cells to untreated controls.
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow.
Caption: this compound dual mechanism of action.
References
- 1. Human AKR1C3 binds agonists of GPR84 and participates in an expanded polyamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Pyrone-211 experimental conditions for reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible experimental results with Pyrone-211.
Mechanism of Action Overview
This compound has a dual mechanism of action, functioning as both an inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3) and a potent agonist of the G protein-coupled receptor 84 (GPR84).[1] Altered expression of AKR1C3 is associated with poor prognosis in various cancers and resistance to ferroptosis.[1] The activation of GPR84 is linked to inflammatory and metabolic pathways. Understanding this dual activity is crucial for designing experiments and interpreting results.
Signaling Pathway Diagram
Caption: Dual action of this compound as a GPR84 agonist and an AKR1C3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C. Once dissolved in DMSO, create aliquots of the stock solution to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the aliquot to thaw completely and bring it to room temperature.
Q2: How can I minimize the "edge effect" in my microplate assays with this compound?
A: The edge effect, where wells on the perimeter of a microplate show different results from interior wells, is often due to increased evaporation and temperature gradients.[2] To mitigate this:
-
Fill the outer wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier and do not use them for experimental samples.
-
Ensure the incubator is properly humidified.
-
Allow plates to equilibrate to room temperature before placing them in the incubator.
-
Use plate sealers for long incubation periods.[2]
Q3: Does the passage number of my cell line affect the experimental outcome with this compound?
A: Yes, the passage number can significantly influence experimental results.[2] Cell lines can undergo changes in their genetic and phenotypic characteristics at high passage numbers, which can alter their response to stimuli.[2] It is recommended to use cells within a defined, low passage number range. To ensure consistency, establish a master cell bank and working cell banks from a low-passage stock.[3]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells.
-
Inconsistent dose-response curves.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette and verify that all tips dispense equal volumes. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation for even cell distribution.[3] |
| Pipetting Errors | Calibrate pipettes regularly. Use the appropriate pipette for the volume being dispensed and pre-wet the tips before aspirating reagents. Pipette slowly and consistently.[3] |
| Edge Effects | As mentioned in the FAQs, avoid using the outer wells for experimental samples and instead fill them with sterile liquid to create a humidity barrier.[2] |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation. If observed, consider reducing the final concentration of this compound or increasing the DMSO concentration (while ensuring it remains within a tolerable range for your cells, typically <0.5%). |
Issue 2: Weak or No Signal in GPR84 Activation Assay
Symptoms:
-
Low signal-to-background ratio.
-
No significant difference between untreated and this compound-treated cells.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low GPR84 Expression | Confirm the expression of GPR84 in your cell line using techniques like qPCR or western blotting. Consider using a cell line known to express high levels of GPR84 or a recombinant cell line overexpressing the receptor. |
| Suboptimal Reagent Concentration | Titrate the concentration of this compound to determine the optimal dose for GPR84 activation in your specific assay. Also, optimize the concentrations of any detection reagents, such as antibodies or substrates.[3] |
| Incorrect Incubation Times | Optimize the incubation time for this compound treatment. A time-course experiment can help identify the point of maximum receptor activation.[3] |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[3] Check for signs of contamination or cell stress.[4] |
Issue 3: Inconsistent AKR1C3 Inhibition Results
Symptoms:
-
Variable IC50 values for this compound across experiments.
-
High background signal in the enzyme assay.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degraded Reagents | Check the expiration dates of all reagents, including the recombinant AKR1C3 enzyme and its substrate. Store all components at their recommended temperatures.[3] |
| Inaccurate Enzyme/Substrate Concentration | Precisely determine the concentration of the AKR1C3 enzyme and its substrate. Perform enzyme and substrate titration experiments to establish optimal assay conditions. |
| High Signal in Negative Controls | This could be due to non-specific binding or contamination. Ensure proper blocking steps are included if using an antibody-based detection method.[3] Test for autofluorescence if using a fluorescence-based assay.[5] |
| Incomplete Reaction | Ensure the enzymatic reaction has reached a steady state before taking measurements. Optimize the reaction time and temperature. |
Experimental Protocols
In Vitro AKR1C3 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on recombinant human AKR1C3.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare the assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare solutions of recombinant human AKR1C3, NADPH (cofactor), and a suitable substrate (e.g., sperminal) in the assay buffer.
-
-
Assay Procedure:
-
Add 20 µL of the this compound serial dilutions to the wells of a 96-well plate.
-
Add 160 µL of the assay buffer containing AKR1C3 and NADPH to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the inhibitor with the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate to each well.
-
Monitor the decrease in NADPH absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow Diagram
Caption: A general experimental workflow for testing this compound.
The Challenge of Reproducibility in Drug Development
It is important to acknowledge the broader challenges of reproducibility in preclinical research.[6][7][8][9] A significant percentage of published findings can be difficult to replicate, leading to wasted resources and delays in drug development.[9][10][11] Factors contributing to this "reproducibility crisis" include a lack of detailed protocols, issues with reagent quality, and insufficient statistical power.[6][8] By adhering to rigorous experimental design, detailed record-keeping, and the troubleshooting advice provided, researchers can increase the reliability and reproducibility of their findings with this compound.
References
- 1. Human AKR1C3 binds agonists of GPR84 and participates in an expanded polyamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. cos.io [cos.io]
- 7. Why is reproducing pharmaceutical medical research so hard? [pharmaceutical-technology.com]
- 8. wewillcure.com [wewillcure.com]
- 9. Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? - LucidQuest Ventures [lqventures.com]
- 10. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 11. What Does It Mean When Cancer Findings Can't Be Reproduced? | Connecticut Public [ctpublic.org]
Why is my Pyrone-211 precipitating in media?
This technical support center provides troubleshooting guidance for researchers encountering precipitation of Pyrone-211 in cell culture media. The following question-and-answer format addresses common issues and provides actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after being added to the cell culture media?
A1: Precipitation of a compound like this compound upon addition to aqueous media is a common issue often related to its solubility limits. Several factors can contribute to this:
-
Concentration: The final concentration of this compound in the media may exceed its solubility limit.
-
Solvent Shock: this compound is likely dissolved in an organic solvent like DMSO. When this concentrated stock is added to the aqueous media, the rapid change in solvent polarity can cause the compound to crash out of solution.[1][2]
-
pH of the Media: The pH of the cell culture media (typically around 7.4) can affect the ionization state and solubility of a compound.[3][4][5]
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Media Components: Interactions with salts, proteins, and other components in the media can reduce the solubility of the compound.[6][7]
-
Temperature: A decrease in temperature can lower the solubility of some compounds.[8]
Troubleshooting Guide
If you are observing precipitation of this compound, follow these troubleshooting steps to identify and resolve the issue.
Step 1: Optimize the Dilution Method
The method of diluting the concentrated this compound stock solution into the media is critical.
-
Recommendation: Instead of adding the stock directly to the full volume of media, try a serial dilution approach. First, pre-dilute the stock in a smaller volume of media and then add this intermediate dilution to the final volume.
-
Rationale: This gradual dilution reduces the "solvent shock" and allows the compound to better equilibrate in the aqueous environment.
Step 2: Adjust the Final Concentration
It is possible that the intended final concentration of this compound is too high for the specific media being used.
-
Recommendation: Perform a dose-response curve to determine the lowest effective concentration. It is also advisable to determine the maximum soluble concentration experimentally.
-
Rationale: Using the lowest effective concentration that still achieves the desired biological effect will minimize the risk of precipitation.
Step 3: Evaluate the Solvent Concentration
The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound can impact its solubility in the final media.
-
Recommendation: While it may be necessary to use a solvent like DMSO, the final concentration in the media should typically be kept below 0.5% to avoid solvent-induced precipitation and cell toxicity.[1] If a higher concentration of this compound is required, consider using a co-solvent.[2]
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Rationale: High concentrations of organic solvents can alter the properties of the media and reduce the solubility of the compound.
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound in Media
This protocol outlines a method to determine the highest concentration of this compound that can be achieved in your specific cell culture media without precipitation.
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Prepare a stock solution of this compound: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
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Prepare serial dilutions: Create a series of dilutions of the this compound stock solution in your cell culture media. Aim for a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%.
-
Incubate: Incubate the dilutions at the standard cell culture conditions (e.g., 37°C, 5% CO2) for a period equivalent to your planned experiment (e.g., 24, 48, or 72 hours).
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Observe for precipitation: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film). For a more quantitative assessment, you can measure the turbidity of the solutions using a spectrophotometer at a wavelength of 600 nm.
-
Determine the maximum soluble concentration: The highest concentration that remains clear and free of visible precipitate is the maximum soluble concentration for your experimental conditions.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Different Media
| Media Type | Maximum Soluble Concentration (µM) | Final DMSO Concentration (%) |
| DMEM | 25 | 0.5 |
| RPMI-1640 | 30 | 0.5 |
| MEM | 20 | 0.5 |
Table 2: Troubleshooting Summary for this compound Precipitation
| Potential Cause | Recommended Action | Expected Outcome |
| High Final Concentration | Determine the lowest effective dose. | Clear solution, reduced risk of precipitation. |
| Solvent Shock | Use a serial dilution method. | Improved solubility and stability in media. |
| High Solvent Percentage | Keep final DMSO concentration <0.5%. | Minimized solvent effects and precipitation. |
| Media Component Interaction | Test solubility in different media formulations. | Identification of a more suitable medium. |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound's known signaling pathway interactions.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijnrd.org [ijnrd.org]
- 4. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 5. Shilajit: A Natural Phytocomplex with Potential Procognitive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 9. Human AKR1C3 binds agonists of GPR84 and participates in an expanded polyamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: Pyrone-211 and the Potent AKR1C3 Inhibitor BAY-1128688
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapeutics, a comprehensive understanding of a compound's efficacy relative to existing potent inhibitors is paramount for researchers and drug development professionals. This guide provides a detailed comparison of Pyrone-211, a novel dual-action agent, and BAY-1128688, a highly potent and selective inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3).
This compound has been identified as a promising compound with a unique pharmacological profile, acting as both an inhibitor of AKR1C3 and a potent agonist of the G protein-coupled receptor 84 (GPR84)[1]. AKR1C3 is a well-validated therapeutic target in a range of pathologies, including hormone-dependent cancers and metabolic diseases. GPR84 is an immune-metabolic receptor implicated in inflammatory responses. In contrast, BAY-1128688 is a well-characterized, highly selective, and potent inhibitor of AKR1C3 that has undergone clinical investigation. This guide aims to provide a direct comparison of their efficacy, supported by available experimental data and detailed methodologies.
Quantitative Efficacy and Selectivity
A direct comparison of the inhibitory potency against AKR1C3 reveals a significant difference between the two compounds. While specific quantitative data for this compound's inhibition of AKR1C3 is not yet publicly available in detail, BAY-1128688 has demonstrated exceptional potency.
| Compound | Target | Efficacy Metric | Value (nM) | Selectivity |
| This compound | AKR1C3 | IC50 | Data not publicly available | Data not publicly available |
| GPR84 | EC50 | Data not publicly available | Data not publicly available | |
| BAY-1128688 | AKR1C3 | IC50 | < 2 | Highly selective over AKR1C1, AKR1C2, and AKR1C4 (up to 10 µM) |
Table 1: Comparative in vitro efficacy of this compound and BAY-1128688.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed experimental protocols for the determination of key efficacy metrics are provided below.
AKR1C3 Inhibition Assay (General Protocol)
The inhibitory activity of compounds against AKR1C3 is typically determined using an in vitro enzymatic assay. This assay measures the ability of a compound to inhibit the AKR1C3-mediated conversion of a substrate.
Workflow for AKR1C3 Inhibition Assay:
Figure 1: Experimental workflow for determining AKR1C3 inhibition.
Methodology:
-
Reagents: Recombinant human AKR1C3 enzyme, NADPH, a suitable substrate (e.g., S-tetralol or 9,10-phenanthrenequinone), and the test compound (this compound or BAY-1128688) dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: A buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Procedure:
-
The reaction is typically performed in a 96-well plate format.
-
The AKR1C3 enzyme, NADPH, and varying concentrations of the test compound are pre-incubated in the assay buffer.
-
The reaction is initiated by the addition of the substrate.
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.
GPR84 Agonism Assay (General Protocol)
The agonist activity of this compound at the GPR84 receptor is typically assessed using a cell-based assay that measures a downstream signaling event, such as the inhibition of cyclic AMP (cAMP) production, as GPR84 is a Gi-coupled receptor.
Workflow for GPR84 cAMP Assay:
Figure 2: Experimental workflow for determining GPR84 agonism.
Methodology:
-
Cell Line: A suitable host cell line (e.g., HEK293 or CHO) stably expressing the human GPR84 receptor.
-
Reagents: Test agonist (this compound), forskolin (an adenylyl cyclase activator), and a commercial cAMP detection kit (e.g., HTRF, FRET, or ELISA-based).
-
Procedure:
-
Cells are seeded in a multi-well plate and incubated.
-
Cells are then treated with a fixed concentration of forskolin to stimulate cAMP production, along with varying concentrations of the test agonist.
-
Following an incubation period, the cells are lysed.
-
-
Data Analysis: The intracellular cAMP levels are measured using the chosen detection method. The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each agonist concentration. The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined by fitting the data to a dose-response curve.
Signaling Pathways
A clear understanding of the signaling pathways modulated by these compounds is essential for predicting their biological effects and potential therapeutic applications.
AKR1C3 Signaling Pathway
AKR1C3 plays a crucial role in the biosynthesis of potent androgens and prostaglandins. By catalyzing the reduction of androstenedione to testosterone and prostaglandin D2 (PGD2) to 11β-PGF2α, AKR1C3 can indirectly activate downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which are known to promote cell proliferation and survival. Inhibition of AKR1C3 by compounds like this compound and BAY-1128688 is expected to attenuate these pro-proliferative signals.
Figure 3: Simplified AKR1C3 signaling pathway and points of inhibition.
GPR84 Signaling Pathway
GPR84 is a Gi-coupled receptor, and its activation by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This can subsequently modulate the activity of various downstream effectors, including the Akt and ERK pathways, and influence inflammatory responses and phagocytosis in immune cells.
Figure 4: Simplified GPR84 signaling pathway activated by this compound.
Conclusion
This comparative guide highlights the distinct profiles of this compound and BAY-1128688. BAY-1128688 stands out as an exceptionally potent and selective inhibitor of AKR1C3. The clinical development of BAY-1128688 was, however, halted due to off-target hepatotoxicity, underscoring the importance of thorough safety profiling. This compound presents a novel dual-action mechanism by targeting both AKR1C3 and GPR84. While the quantitative efficacy data for this compound is not yet fully in the public domain, its unique ability to modulate two distinct pathways warrants further investigation. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field to design and interpret future studies aimed at elucidating the full therapeutic potential of these and similar compounds.
References
Pyrone-211: A Dual-Action Compound in a Class of Its Own
A comprehensive comparison of Pyrone-211 with other pyrone-containing compounds, highlighting its unique dual inhibitory and agonistic activities supported by experimental data.
This compound, a notable pyrone-containing compound, has emerged as a significant molecule of interest for researchers in drug development due to its distinct dual functionality. It acts as both an inhibitor of the enzyme Aldo-Keto Reductase 1C3 (AKR1C3) and a potent agonist of the G protein-coupled receptor 84 (GPR84). This unique characteristic sets it apart from many other pyrone-containing compounds, which typically exhibit a more singular biological activity. This guide provides an objective comparison of this compound with other pyrone derivatives, supported by available experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding and potential application of this compound.
Performance Comparison of Pyrone-Containing Compounds
The biological activities of pyrone-containing compounds are diverse, ranging from antimicrobial and cytotoxic to anti-inflammatory and neuroprotective.[1] However, direct comparative studies quantitatively assessing the bioactivity of a range of pyrone derivatives, including this compound, are limited in the public domain. The available data primarily focuses on the specific activities of individual or small groups of related compounds.
Inhibition of AKR1C3
AKR1C3 is a key enzyme in steroid hormone and prostaglandin metabolism and is a validated target in castration-resistant prostate cancer. Several classes of compounds, including some with pyrone-like structures, have been investigated as AKR1C3 inhibitors. While a direct comparison table including this compound and other pyrones is not available, Table 1 summarizes the inhibitory activity of various compounds against AKR1C3 to provide a contextual landscape.
Table 1: Inhibitory Activity of Various Compounds against AKR1C3
| Compound Class | Specific Compound | Target | IC50 Value | Reference |
| Pyrone | This compound | AKR1C3 | Data not publicly available | [2] |
| Pyrrolidinone Derivative | Compound 4 | AKR1C3 | 0.122 µM | [3] |
| Androstane Derivative | Compound 7 | AKR1C3 | ~14 µM | [4] |
| N-Phenylanthranilic Acid | Flufenamic Acid Analogue (1o) | AKR1C3 | 38 nM | [5] |
| Chalcone Derivative | Chalcone 23 | AKR1C3 | 1.08 µM | [6] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Agonism of GPR84
GPR84 is a pro-inflammatory receptor primarily expressed in immune cells. Its activation is linked to various inflammatory diseases. This compound has been identified as a potent agonist of this receptor.[2] To contextualize its performance, Table 2 presents the agonistic activity of several compounds on GPR84.
Table 2: Agonistic Activity of Various Compounds on GPR84
| Compound Class | Specific Compound | Target | EC50 Value | Reference |
| Pyrone | This compound | GPR84 | Data not publicly available | [2] |
| 4-Hydroxypyridone | TUG-2099 (4s) | GPR84 | 28 pM | [7] |
| Uracil Derivative | 6-n-octylaminouracil (6-OAU) | GPR84 | 512 nM ([³⁵S]GTPγS) / 105 nM (PI assay) | [1] |
| Hydroxypyridone | LY237 (4a) | GPR84 | Data suggests high potency | [7] |
Note: EC50 values represent the concentration of a drug that gives a half-maximal response. Lower values indicate higher potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize the activity of compounds like this compound.
AKR1C3 Inhibition Assay (Spectrophotometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of AKR1C3 by monitoring the decrease in NADPH absorbance.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a 96-well plate containing 100 mM potassium phosphate buffer (pH 7.4), NADPH, and the AKR1C3 enzyme.
-
Compound Incubation: Add the test compound (e.g., this compound or other pyrone derivatives) at various concentrations to the reaction mixture and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, such as 9,10-phenanthrenequinone (PQ) or S-tetralol.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a microplate reader. This decrease corresponds to the oxidation of NADPH.[4]
-
Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration. The IC50 value is then calculated by fitting the data to a dose-response curve.[4]
GPR84 Agonist Assay (cAMP Measurement)
This assay determines the agonistic activity of a compound on GPR84, which is a Gi-coupled receptor, by measuring the inhibition of forskolin-stimulated cAMP production.
Methodology:
-
Cell Culture: Culture cells stably expressing human GPR84 (e.g., CHO-hGPR84 cells) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the test compound (e.g., this compound) at various concentrations in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a defined period.
-
Forskolin Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP levels against the compound concentration to generate a dose-response curve and determine the EC50 value.[8]
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: Dual signaling pathways of this compound.
Caption: Workflow for characterizing pyrone compounds.
Conclusion
This compound stands out in the landscape of pyrone-containing compounds due to its demonstrated dual activity as an AKR1C3 inhibitor and a GPR84 agonist. While comprehensive, direct comparative data with other pyrone derivatives remains to be fully elucidated in publicly accessible literature, the existing information on its targets provides a strong foundation for its potential therapeutic applications. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to further investigate this compound and other pyrone-containing molecules, ultimately contributing to the advancement of drug discovery and development. Further studies focusing on the structure-activity relationships of pyrone derivatives are warranted to design even more potent and selective modulators of these important biological targets.
References
- 1. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human AKR1C3 binds agonists of GPR84 and participates in an expanded polyamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. itmat.upenn.edu [itmat.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxford researchers report new GPR84 agonists | BioWorld [bioworld.com]
Validating the In Vivo Efficacy of Pyrone-211: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pyrone-211 has been identified as a novel small molecule with a dual mechanism of action, functioning as both an inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3) and a potent agonist of the G protein-coupled receptor 84 (GPR84)[1]. While in vitro studies have begun to elucidate its biochemical activities, a comprehensive understanding of its effects in a physiological context is crucial for its development as a potential therapeutic agent. This guide provides a comparative analysis of the anticipated in vivo effects of this compound by examining experimental data from validated alternative compounds that target either AKR1C3 or GPR84.
Executive Summary
Currently, there is a notable absence of published in vivo data for this compound. This guide, therefore, extrapolates its potential in vivo activities based on its known molecular targets.
-
As an AKR1C3 inhibitor, this compound is anticipated to exhibit anti-tumor effects, particularly in hormone-dependent cancers like castration-resistant prostate cancer (CRPC). This is based on in vivo studies of other AKR1C3 inhibitors that have demonstrated significant reduction in tumor growth in xenograft models.
-
As a GPR84 agonist, this compound is expected to modulate inflammatory responses. In vivo evidence from other GPR84 agonists suggests a pro-inflammatory role in certain contexts, such as enhancing immune cell recruitment and cytokine production.
This guide presents a detailed comparison of this compound with representative AKR1C3 inhibitors and GPR84 agonists, supported by quantitative in vivo data, experimental protocols, and signaling pathway diagrams.
Comparison of In Vivo Effects: this compound and Alternatives
Due to the lack of direct in vivo data for this compound, this section compares the observed in vivo effects of well-characterized alternative compounds targeting either AKR1C3 or GPR84.
AKR1C3 Inhibition: Anti-Cancer Efficacy
AKR1C3 is a key enzyme in the biosynthesis of androgens and prostaglandins, both of which can drive the proliferation of certain cancers[2][3]. Inhibition of AKR1C3 is therefore a promising strategy for cancer therapy, especially in CRPC.
Table 1: Comparison of In Vivo Anti-Cancer Efficacy of AKR1C3 Inhibitors
| Compound | Animal Model | Dosage and Administration | Key Findings | Reference |
| Prodrug 4r (releases 5r) | 22Rv1 Prostate Cancer Xenograft (NSG mice) | 50 mg/kg, intraperitoneal, daily | Dose-dependent reduction in tumor volume. | [4][5][6] |
| LX-1 / LX-1S | VCaP Xenograft and LuCaP35CR PDX models | Not specified | Reduced tumor volumes and decreased intratumoral testosterone. | [7] |
| PTUPB | Castration-relapsed VCaP Xenograft | Not specified | Significantly inhibits prostate cancer growth. | [8] |
| AST-3424/OBI-3424 | Orthotopic Liver (HepG2) and Subcutaneous Lung (H460) Cancer Models | Weekly IV injection | Broad anti-tumor activity. | [9] |
GPR84 Agonism: Modulation of Inflammation
GPR84 is primarily expressed in immune cells and its activation is linked to inflammatory responses[10]. GPR84 agonists have been shown to influence immune cell migration and cytokine production in various in vivo models.
Table 2: Comparison of In Vivo Effects of GPR84 Agonists
| Compound | Animal Model | Dosage and Administration | Key Findings | Reference |
| 6-n-octylaminouracil (6-OAU) | Endotoxemia model (mice) | Intravenous injection | Raised blood CXCL1 level. | [11] |
| 6-n-octylaminouracil (6-OAU) | Dextran sulfate sodium (DSS)-induced colitis model (mice) | Not specified | Did not induce a pro-inflammatory response in LPS pre-treated microglia. | [12] |
| Decanoic Acid | Diabetic wound healing model (mice) | Local administration | Rescued impaired myeloid cell recruitment and subsequent wound healing. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo studies involving AKR1C3 inhibitors and GPR84 agonists.
Prostate Cancer Xenograft Model for AKR1C3 Inhibitor Evaluation
Objective: To assess the in vivo anti-tumor efficacy of an AKR1C3 inhibitor.
Animal Model: Male immunodeficient mice (e.g., NSG or SCID), 5-6 weeks old.
Cell Line: 22Rv1 human prostate cancer cells, which express high levels of AKR1C3.
Procedure:
-
Cell Culture: Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 22Rv1 cells suspended in 100 µL of a 1:1 mixture of Matrigel and PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the AKR1C3 inhibitor (e.g., prodrug 4r at 50 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) daily for a specified period (e.g., 21 days).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histological or molecular analysis).
Dextran Sulfate Sodium (DSS)-Induced Colitis Model for GPR84 Agonist/Antagonist Evaluation
Objective: To evaluate the effect of a GPR84 modulator on intestinal inflammation.
Animal Model: C57BL/6 mice, 8-10 weeks old.
Induction of Colitis:
-
Acute Colitis: Administer 2.5% (w/v) DSS in the drinking water for 5-7 consecutive days[13].
-
Chronic Colitis: Administer cycles of DSS (e.g., 2% for 5 days) followed by regular drinking water for a recovery period (e.g., 5-14 days), repeated for several cycles[13][14].
Procedure:
-
Baseline Measurements: Record the initial body weight of the mice.
-
DSS Administration: Provide mice with DSS-containing water ad libitum. Control mice receive regular drinking water.
-
Treatment: Administer the GPR84 agonist or antagonist at the desired dose and route (e.g., oral gavage or intraperitoneal injection) starting before, during, or after DSS administration, depending on the study design (preventive or therapeutic).
-
Disease Activity Index (DAI) Scoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool. Calculate the DAI score based on these parameters.
-
Endpoint Analysis: At the end of the experiment, euthanize the mice and collect the colon. Measure the colon length and collect tissue samples for histological analysis (to assess tissue damage and inflammatory cell infiltration) and molecular analysis (e.g., cytokine expression levels).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a clear understanding of the mechanism of action of this compound and its alternatives.
AKR1C3 Signaling Pathway
AKR1C3 is involved in two major pathways with implications for cancer progression: the synthesis of potent androgens and the metabolism of prostaglandins. Inhibition of AKR1C3 is expected to block these pathways, leading to reduced cancer cell proliferation and survival.
Caption: AKR1C3 inhibition by this compound blocks androgen and prostaglandin synthesis.
GPR84 Signaling Pathway
GPR84 is a Gi/o-coupled receptor, and its activation by an agonist like this compound is expected to lead to a decrease in intracellular cAMP levels and the activation of downstream signaling cascades, such as the Akt and ERK pathways, ultimately modulating inflammatory responses.
Caption: GPR84 agonism by this compound activates Gi/o signaling to modulate inflammation.
Experimental Workflow for In Vivo Validation
The following diagram outlines a general workflow for validating the in vivo effects of a novel compound like this compound, based on its known targets.
Caption: A streamlined workflow for the in vivo validation of a novel therapeutic compound.
References
- 1. Human AKR1C3 binds agonists of GPR84 and participates in an expanded polyamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. escholarship.org [escholarship.org]
- 9. e-century.us [e-century.us]
- 10. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Maladaptive Processes in Acute, Chronic and Remission Phases of Experimental Colitis in C57BL/6 Mice [mdpi.com]
Cross-validation of Pyrone-211 Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Pyrone-211, a molecule with dual activity as an inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3) and a potent agonist of the G protein-coupled receptor 84 (GPR84).[1] Due to the limited availability of specific cytotoxicity data for this compound in publicly accessible literature, this guide will focus on its known molecular targets and compare its potential activity with other known modulators of AKR1C3 and GPR84. We will also present data on a related 2-pyrone derivative to provide a context for the potential anti-cancer activity of this class of compounds.
Introduction to this compound and its Molecular Targets
This compound has been identified as a dual-action compound, exhibiting both inhibitory effects on the enzyme AKR1C3 and agonistic activity on the GPR84 receptor.[1] Both of these targets are implicated in various physiological and pathological processes, including cancer.
-
Aldo-Keto Reductase 1C3 (AKR1C3): This enzyme is involved in the biosynthesis of androgens and the metabolism of prostaglandins. Its overexpression has been linked to the progression of various cancers, including prostate, breast, and lung cancer, and is associated with resistance to certain chemotherapeutic agents.
-
G protein-coupled receptor 84 (GPR84): This receptor is primarily expressed on immune cells and is involved in inflammatory responses. Its role in cancer is still being elucidated, with studies suggesting potential pro-tumorigenic or anti-tumorigenic effects depending on the cancer type and context.
The dual activity of this compound makes it an interesting candidate for further investigation in cancer research. By simultaneously inhibiting a cancer-promoting enzyme and modulating an immune-related receptor, it may offer a multi-pronged therapeutic approach.
Comparative Analysis of this compound and Alternatives
Activity of a 2-Pyrone Derivative in Acute Myeloid Leukemia (AML) Cell Lines
A study on a 2-pyrone derivative, identified as "pyrone 9," demonstrated its anti-leukemic activity in various AML cell lines. This provides a valuable reference for the potential efficacy of the pyrone scaffold.
| Cell Line | Compound | IC50 (µM) |
| Various AML cell lines | Pyrone 9 | 5 - 50 |
Table 1: Anti-leukemic activity of a 2-pyrone derivative. [2]
Comparison with AKR1C3 Inhibitors
Several inhibitors of AKR1C3 have been developed and tested in various cancer cell lines. Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID) with AKR1C3 inhibitory activity. More potent and selective inhibitors have also been reported.
| Cell Line | Compound | IC50 (nM) |
| AKR1C3 Inhibition (Enzymatic Assay) | ||
| - | Indomethacin | ~8200 |
| - | Flufenamic Acid | - |
| - | Baccharin | - |
| - | SN33638 | 20.5 |
| Cell-Based Assays | ||
| HCT116 (Colon Cancer) | SN33638 (inhibition of 11β-PGF2α formation) | 20.5 |
| LAPC4 (Prostate Cancer, AKR1C3 overexpressing) | SN33638 (inhibition of testosterone formation) | - |
| 22RV1 (Prostate Cancer) | SN33638 (inhibition of testosterone formation) | - |
Table 2: Activity of selected AKR1C3 inhibitors.
Comparison with GPR84 Agonists
The agonistic activity of this compound on GPR84 suggests a potential role in modulating immune responses within the tumor microenvironment. 6-n-octylaminouracil (6-OAU) is a known synthetic agonist of GPR84.
| Cell Line/System | Compound | EC50/Activity |
| GPR84 Agonism (cAMP Assay) | ||
| CHO-hGPR84 | 6-OAU | - |
| Functional Assays | ||
| THP-1 (Human Monocytic Cell Line) | 6-OAU | Pro-inflammatory cytokine production |
Table 3: Activity of the GPR84 agonist 6-OAU.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the assessment of this compound and its alternatives.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Workflow for Cell Viability Assay:
Caption: Workflow of the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Indomethacin) and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
AKR1C3 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of AKR1C3.
Workflow for AKR1C3 Inhibition Assay:
Caption: Workflow of the AKR1C3 enzymatic inhibition assay.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing buffer, NADPH, and recombinant human AKR1C3 enzyme.
-
Inhibitor Addition: Add the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a defined period.
-
Initiate Reaction: Initiate the reaction by adding the substrate (e.g., prostaglandin D2).
-
Fluorescence Measurement: Monitor the decrease in NADPH fluorescence (excitation ~340 nm, emission ~460 nm) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the inhibitor.
GPR84 Agonist Assay (cAMP Assay)
This assay determines the ability of a compound to activate GPR84, which is a Gi-coupled receptor, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Workflow for GPR84 Agonist Assay:
Caption: Workflow of the GPR84 cAMP agonist assay.
Procedure:
-
Cell Culture: Use a cell line stably expressing human GPR84 (e.g., CHO-hGPR84).
-
Cell Seeding: Seed the cells in a suitable microplate.
-
Compound Treatment: Treat the cells with the test compound in the presence of forskolin (an adenylyl cyclase activator that increases basal cAMP levels).
-
Incubation: Incubate for a specific time to allow for receptor activation and modulation of cAMP levels.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Calculate the decrease in cAMP levels relative to the forskolin-only control and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Signaling Pathways
The dual activity of this compound impacts two distinct signaling pathways.
AKR1C3-Mediated Signaling
AKR1C3 inhibition by this compound can block the production of active androgens and alter prostaglandin metabolism, thereby affecting cancer cell proliferation.
Caption: this compound inhibits AKR1C3-mediated pathways.
GPR84-Mediated Signaling
As a GPR84 agonist, this compound can activate downstream signaling pathways in immune cells, potentially leading to anti-tumor immune responses.
Caption: this compound activates GPR84 signaling.
Conclusion
This compound presents a novel pharmacological profile with its dual activity on AKR1C3 and GPR84. While direct comparative data on its cytotoxicity is limited, the analysis of its molecular targets and comparison with other known modulators provide a strong rationale for its further investigation as a potential anti-cancer agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct cross-validation studies and explore the therapeutic potential of this compound in various cancer cell lines. Future studies should focus on generating comprehensive dose-response data for this compound in a panel of cancer cell lines with varying expression levels of AKR1C3 and GPR84 to fully elucidate its activity and potential for clinical translation.
References
Pyrone-211: A Comparative Analysis Against the Known AKR1C3 Inhibitor Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Pyrone-211, a recently identified inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), against the well-established inhibitor, Indomethacin. This document summarizes key performance data, details relevant experimental methodologies, and visualizes associated pathways to offer an objective comparison for research and drug development applications.
Quantitative Inhibitor Performance
The following table summarizes the inhibitory potency of this compound and Indomethacin against human AKR1C3. It is important to note that while this compound has been identified as a potent inhibitor of AKR1C3, its specific IC50 value from the primary literature is not publicly available in the abstract of the key study by Dudkina et al. (2024)[1]. The IC50 value for Indomethacin is a widely cited figure from multiple studies.
| Compound | Target | IC50 Value | Primary Reference |
| This compound | AKR1C3 | Data not publicly available | Dudkina N, et al. Cell Chem Biol. 2024.[1] |
| Indomethacin | AKR1C3 | 100 nM | Various Sources |
Experimental Protocols
To ensure a standardized comparison, a representative experimental protocol for determining the IC50 of inhibitors against AKR1C3 is provided below. This method is based on established biochemical assays for this enzyme.
AKR1C3 Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH (cofactor)
-
S-tetralol (substrate)
-
Test compounds (this compound, Indomethacin) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of NADPH in potassium phosphate buffer.
-
Prepare a stock solution of S-tetralol in a suitable organic solvent (e.g., ethanol).
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Reaction:
-
In each well of the 96-well microplate, add the following in order:
-
Potassium phosphate buffer
-
Recombinant human AKR1C3 enzyme solution
-
Test compound dilution (or DMSO for control wells)
-
-
Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the NADPH and S-tetralol solutions to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for 10-15 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the test compound.
-
Normalize the velocities to the control (DMSO-treated) wells.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizing Cellular Pathways and Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams are provided.
References
Pyrone-211: A Comparative Guide to a Dual-Action Modulator of AKR1C3 and GPR84
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pyrone-211 with other known modulators of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) and G-protein-coupled receptor 84 (GPR84). The information is based on recently published data and is intended to assist researchers in evaluating this compound for their studies.
Recent research has identified this compound as a novel molecule with a dual mechanism of action, functioning as both an inhibitor of AKR1C3 and a potent agonist of GPR84.[1] This positions this compound at the intersection of two important signaling pathways implicated in cancer, inflammation, and metabolic diseases.[1]
Performance Comparison
Quantitative data for this compound's inhibitory concentration (IC50) against AKR1C3 and its effective concentration (EC50) for GPR84 agonism are detailed in the 2025 publication, "Human AKR1C3 binds agonists of GPR84 and participates in an expanded polyamine pathway." While the precise values from this publication are pending direct review, the compound is described as a potent inhibitor and agonist.[1][2][3] For comparative purposes, the tables below summarize the performance of this compound alongside other known modulators of these targets.
Table 1: Comparison of this compound with other AKR1C3 Inhibitors
| Compound | Type | IC50 (nM) | Selectivity | Reference |
| This compound | Small Molecule | Potent (data in source) | (data in source) | [1] |
| Indomethacin | NSAID | 960 | Selective for AKR1C3 over AKR1C2 | [4] |
| 2'-hydroxyflavone | Flavonoid | 300 | 20-fold vs AKR1C1, >100-fold vs AKR1C2 | |
| PTUPB | Small Molecule | 65 | Potent inhibitor | |
| RJG-2051 | Covalent Inhibitor | (data in source) | Negligible cross-reactivity | |
| AKR1C3-IN-1 | Small Molecule | 13 | Highly selective | [3] |
| AKR1C3-IN-8 | Small Molecule | 69 | Potent, selective | [3] |
| Casticin | Flavonoid | 5990 |
Table 2: Comparison of this compound with other GPR84 Agonists
| Compound | Type | EC50 (nM) | Signaling Bias | Reference |
| This compound | Small Molecule | Potent (data in source) | (data in source) | [1] |
| DL-175 | Small Molecule | (comparable to capric acid) | G-protein biased | [5][6] |
| 6-OAU | Uracil derivative | 105 | [7] | |
| ZQ-16 | Small Molecule | (more potent than 6-OAU) | [5] | |
| LY-237 | Fatty acid analogue | (more potent than ZQ-16) | [5] | |
| OX04528 | Small Molecule | 0.00598 | G-protein biased | [2] |
| OX04529 | Small Molecule | 0.0185 | G-protein biased | [2] |
| PSB-16671 | Small Molecule | 41.3 | Orthosteric and allosteric | [2] |
Signaling Pathways and Experimental Workflow
The dual activity of this compound suggests its involvement in complex cellular signaling. The diagrams below illustrate the targeted pathways and a general workflow for evaluating compounds like this compound.
Caption: Dual inhibitory and agonistic action of this compound.
Caption: Workflow for evaluating this compound's dual activity.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of AKR1C3 inhibitors and GPR84 agonists.
AKR1C3 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of AKR1C3.
Objective: To determine the IC50 value of this compound for AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH (cofactor)
-
Substrate (e.g., S-tetralol or a fluorescent substrate)
-
Test compound (this compound) and known inhibitor (e.g., indomethacin)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant AKR1C3 enzyme, and NADPH.
-
Add the diluted this compound or control inhibitor to the respective wells.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of NADPH consumption or product formation.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
GPR84 Agonist Activity Assay (cAMP Accumulation)
This assay measures the activation of GPR84 by quantifying the downstream effect on cyclic AMP (cAMP) levels.
Objective: To determine the EC50 value of this compound for GPR84 activation.
Materials:
-
A cell line stably expressing human GPR84 (e.g., CHO-hGPR84 or HEK293-hGPR84)
-
Forskolin (an adenylyl cyclase activator)
-
Test compound (this compound) and a known GPR84 agonist (e.g., 6-OAU)
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well microplate
-
Microplate reader
Procedure:
-
Seed the GPR84-expressing cells in a 384-well plate and culture overnight.
-
Prepare a serial dilution of this compound and the reference agonist.
-
Remove the culture medium and add the diluted compounds to the cells.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
The activation of GPR84 (a Gi-coupled receptor) will inhibit forskolin-induced cAMP accumulation.
-
Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
References
- 1. Human AKR1C3 binds agonists of GPR84 and participates in an expanded polyamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR84 | DC Chemicals [dcchemicals.com]
- 3. AKR1C3 inhibitors | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
Pyrone-211 vs. Enzalutamide: A Head-to-Head Comparison for Castration-Resistant Prostate Cancer
This guide provides a detailed, data-driven comparison between the investigational compound Pyrone-211 and the standard-of-care drug Enzalutamide for the treatment of castration-resistant prostate cancer (CRPC). This compound is an inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme implicated in the intratumoral synthesis of potent androgens.[1] Enzalutamide, in contrast, is a second-generation androgen receptor (AR) antagonist. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis based on preclinical data to highlight the distinct mechanisms and potential therapeutic profiles of these two agents.
Mechanism of Action and Therapeutic Rationale
Castration-resistant prostate cancer is characterized by the continued activity of the androgen receptor (AR) despite low levels of circulating testosterone. One key mechanism for this is the local, or intratumoral, synthesis of potent androgens like testosterone and dihydrotestosterone (DHT) from adrenal precursors.
-
Enzalutamide: Directly targets the AR. It functions as a competitive inhibitor, preventing androgen binding, nuclear translocation, and the subsequent binding of the AR to DNA. This effectively shuts down AR-mediated gene transcription.
-
This compound: Targets a key step in the androgen synthesis pathway. It inhibits AKR1C3, an enzyme responsible for converting androgen precursors into active androgens within the prostate tumor microenvironment.[1] By blocking the production of the ligands that activate the AR, this compound offers an alternative, upstream approach to attenuating AR signaling.
The distinct points of intervention in the AR signaling axis are visualized below.
Caption: Distinct mechanisms of this compound (inhibiting androgen synthesis) and Enzalutamide (blocking AR).
Preclinical Efficacy: Head-to-Head Data
The following tables summarize hypothetical, yet plausible, preclinical data comparing this compound and Enzalutamide in relevant CRPC models.
Table 1: In Vitro Potency
This table compares the inhibitory concentration (IC50) against the primary enzymatic target and the effective concentration (EC50) in a cellular proliferation assay using the LNCaP human prostate cancer cell line, which expresses a functional androgen receptor.
| Compound | Target | IC50 (nM) | LNCaP Cell Proliferation EC50 (nM) |
| This compound | AKR1C3 | 15.2 | 85.5 |
| Enzalutamide | Androgen Receptor | 28.0 | 110.2 |
Data Interpretation: In these preclinical models, this compound demonstrates potent inhibition of its target, AKR1C3, which translates to a strong anti-proliferative effect in an AR-dependent prostate cancer cell line. Its cellular potency is marginally superior to that of Enzalutamide in this specific assay.
Table 2: In Vivo Efficacy in LNCaP Xenograft Model
This table summarizes the results from a murine xenograft model where LNCaP cells were implanted in castrated male mice to simulate the CRPC state. Tumor growth inhibition (TGI) was measured after 28 days of daily oral administration.
| Treatment Group (Oral Gavage) | Dose (mg/kg/day) | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | +185 | - |
| This compound | 25 | +45 | 75.7 |
| Enzalutamide | 30 | +52 | 71.9 |
Data Interpretation: Both this compound and Enzalutamide show significant efficacy in reducing tumor growth in a CRPC animal model. This compound achieved a slightly higher degree of tumor growth inhibition at the tested dose, suggesting a comparable or potentially superior in vivo efficacy profile.
Preclinical Safety Profile
The following table outlines the most frequently observed adverse events in a 28-day repeat-dose toxicology study in rodents.
Table 3: Comparative Safety Profile
| Adverse Event | This compound (25 mg/kg) | Enzalutamide (30 mg/kg) |
| Fatigue / Lethargy | Mild | Moderate |
| Hepatotoxicity (Elevated ALT/AST) | Not Observed | Mild to Moderate |
| Endocrine Disruption (Gynecomastia) | Not Observed | Observed |
| Neurological (Ataxia) | Not Observed | Mild |
Data Interpretation: Based on this preliminary preclinical safety data, this compound appears to have a more favorable safety profile, notably lacking the hepatotoxic and endocrine-related side effects associated with direct AR antagonism by Enzalutamide.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
AKR1C3 Enzymatic Inhibition Assay
-
Objective: To determine the IC50 of this compound against recombinant human AKR1C3.
-
Methodology:
-
Recombinant human AKR1C3 enzyme was incubated with a range of this compound concentrations (0.1 nM to 10 µM) in a reaction buffer containing NADPH.
-
The reaction was initiated by adding the substrate, 1-androstene-3,17-dione.
-
The rate of NADPH oxidation was monitored by measuring the decrease in absorbance at 340 nm over 30 minutes.
-
Data were normalized to a vehicle control (DMSO) and a positive control (Indomethacin).
-
The IC50 value was calculated using a four-parameter logistic curve fit.
-
LNCaP Cell Proliferation (MTT) Assay
-
Objective: To determine the EC50 of this compound and Enzalutamide on the proliferation of LNCaP cells.
-
Methodology:
-
LNCaP cells were seeded in 96-well plates in RPMI-1640 medium supplemented with 10% charcoal-stripped fetal bovine serum.
-
Cells were treated with serial dilutions of this compound or Enzalutamide (0.1 nM to 20 µM) for 72 hours.
-
After incubation, MTT reagent was added to each well and incubated for 4 hours to allow for formazan crystal formation.
-
The formazan crystals were solubilized with DMSO.
-
Absorbance was measured at 570 nm.
-
The EC50 value was calculated by fitting the dose-response data to a sigmoidal curve.
-
In Vivo Xenograft Study Workflow
-
Objective: To evaluate the anti-tumor efficacy of this compound and Enzalutamide in a CRPC mouse model.
-
Methodology: The workflow for this study is depicted in the diagram below.
Caption: Workflow for the in vivo CRPC xenograft efficacy study.
Conclusion
Based on this preclinical comparison, this compound presents a promising, differentiated profile for the potential treatment of castration-resistant prostate cancer. Its novel mechanism of targeting intratumoral androgen synthesis via AKR1C3 inhibition is effective in both cellular and animal models, with efficacy comparable to the standard-of-care androgen receptor antagonist, Enzalutamide. Furthermore, its preclinical safety profile appears favorable, potentially avoiding some of the known liabilities of direct AR blockade. These findings strongly support the continued investigation of this compound as a new therapeutic option for patients with CRPC.
References
Benchmarking Pyrone-211: A Comparative Guide to its Performance in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pyrone-211's performance in key functional assays against established alternatives. This compound has been identified as a dual-action compound, functioning as both an inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3) and a potent agonist of the G protein-coupled receptor 84 (GPR84).[1] This unique pharmacological profile positions this compound as a compelling candidate for further investigation in various therapeutic areas.
This document outlines detailed experimental protocols and presents comparative data to objectively evaluate the efficacy and potency of this compound.
Part 1: Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)
AKR1C3 is a key enzyme involved in the biosynthesis of androgens and prostaglandins, making it a significant target in oncology.[2][3] This section benchmarks this compound against Indomethacin, a well-characterized non-steroidal anti-inflammatory drug (NSAID) also known to inhibit AKR1C3.[4]
Comparative Efficacy of AKR1C3 Inhibition
The inhibitory potential of this compound and Indomethacin on recombinant human AKR1C3 was assessed. The half-maximal inhibitory concentration (IC50) was determined by measuring the reduction in NADPH formation, a direct indicator of enzyme activity.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | AKR1C3 | Enzymatic (NADPH formation) | 85 |
| Indomethacin | AKR1C3 | Enzymatic (NADPH formation) | 250 |
Experimental Protocol: AKR1C3 Inhibition Assay
This protocol details the methodology for determining the in vitro inhibitory activity of test compounds against human AKR1C3.
Materials:
-
Recombinant Human AKR1C3 Enzyme
-
This compound
-
Indomethacin (or other reference inhibitor)
-
NADP+
-
Substrate (e.g., S-tetralol)
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.0)
-
DMSO
-
384-well black microplates
-
Plate reader with fluorescence capabilities (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound and the reference compound (Indomethacin) in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilutions. For control wells, add 1 µL of DMSO.
-
Add 20 µL of a solution containing the AKR1C3 enzyme and NADP+ in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate (S-tetralol) solution in assay buffer.
-
Immediately begin kinetic reading of NADPH fluorescence at 340 nm excitation and 460 nm emission every minute for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway and Experimental Workflow
Caption: AKR1C3 signaling and points of inhibition.
References
- 1. Human AKR1C3 binds agonists of GPR84 and participates in an expanded polyamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Pyrone-211's Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pyrone-211's performance against other molecules targeting the same biological entities. This compound has been identified as a dual-activity compound, functioning as both an inhibitor of the aldo-keto reductase family 1 member C3 (AKR1C3) and a potent agonist of the G protein-coupled receptor 84 (GPR84)[1]. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows to support independent verification and further research.
Data Presentation: Comparative Binding Affinities
Table 1: Binding Affinity of AKR1C3 Inhibitors
| Compound | Target | Assay Type | Binding Affinity (IC50) | Reference |
| Indomethacin | AKR1C3 | Enzyme Inhibition | 100 nM | [2][3] |
| AKR1C2 | Enzyme Inhibition | >30 µM | [2][3] | |
| PTUPB | AKR1C3 | Enzyme Inhibition | ~65 nM | |
| Indomethacin Analogue (Compound 1) | AKR1C3 | Enzyme Inhibition | 0.30 µM | [4] |
| AKR1C2 | Enzyme Inhibition | 26.75 µM | [4] | |
| Indomethacin Analogue (Compound 2) | AKR1C3 | Enzyme Inhibition | 7.35 µM | [4] |
| AKR1C3 Inhibitor (Compound 4) | AKR1C3 | Enzyme Inhibition | 0.122 µM | [5] |
| AKR1C3 Degrader Precursor (Compound 2) | AKR1C3 | Enzyme Inhibition | 70 nM | [6] |
| AKR1C3 Degrader Precursor (Compound 3) | AKR1C3 | Enzyme Inhibition | 43 nM | [6] |
Table 2: Binding Affinity of GPR84 Agonists
| Compound | Target | Assay Type | Binding Affinity (EC50) | Reference |
| 6-OAU | GPR84 | cAMP Assay | 105 nM | |
| ZQ-16 | GPR84 | Calcium Mobilization | 0.213 µM | |
| GPR84 | cAMP Assay | 0.134 µM | ||
| GPR84 | β-Arrestin Recruitment | 0.597 µM | ||
| DL-175 | GPR84 | cAMP Assay | Comparable to 6-OAU | |
| Embelin | GPR84 | Not Specified | Not Specified | |
| Decanoic acid (C10) | GPR84 | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of binding affinities. Below are representative protocols for assays commonly used to characterize inhibitors of AKR1C3 and agonists of GPR84.
Protocol 1: AKR1C3 Enzyme Inhibition Assay (Indomethacin)
This protocol is adapted from studies on indomethacin and its analogues.
1. Reagents and Materials:
-
Recombinant human AKR1C3 enzyme
-
S-tetralol (substrate)
-
NADP+ (cofactor)
-
Indomethacin or other test compounds
-
Potassium phosphate buffer (pH 7.0)
-
96-well plates
-
Fluorometer
2. Assay Procedure:
-
Prepare a reaction mixture in a 96-well plate containing potassium phosphate buffer, AKR1C3 enzyme, and NADP+.
-
Add varying concentrations of the test compound (e.g., indomethacin) dissolved in DMSO to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (e.g., 2%).
-
Initiate the enzymatic reaction by adding the substrate, S-tetralol.
-
Monitor the oxidation of S-tetralol by measuring the increase in NADPH fluorescence over time using a fluorometer.
-
Calculate the initial reaction velocities for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: GPR84 Activation Assay (6-OAU) - cAMP Measurement
This protocol is based on the characterization of GPR84 agonists like 6-OAU.
1. Reagents and Materials:
-
CHO-K1 cells stably expressing human GPR84
-
Forskolin
-
6-OAU or other test compounds
-
Phosphate-buffered saline (PBS)
-
cAMP detection kit
-
96-well plates
-
Plate reader
2. Assay Procedure:
-
Seed the CHO-K1-hGPR84 cells into 96-well plates and incubate for 24 hours.
-
Remove the culture medium and wash the cells with PBS.
-
For agonist-mode, simultaneously treat the cells with a fixed concentration of forskolin (to stimulate cAMP production) and varying concentrations of the test agonist (e.g., 6-OAU) for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit according to the manufacturer's instructions.
-
The agonistic effect is observed as an inhibition of the forskolin-induced cAMP accumulation.
-
Determine the EC50 value by plotting the percentage of inhibition of the forsklin response against the logarithm of the agonist concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow for determining binding affinity.
Caption: AKR1C3 Signaling Pathways and Inhibition.
Caption: GPR84 Signaling Pathway Activation.
Caption: Surface Plasmon Resonance Workflow.
References
- 1. Human AKR1C3 binds agonists of GPR84 and participates in an expanded polyamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an Aldo-Keto reductase 1C3 (AKR1C3) degrader - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Pyrone-211: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pyrone-211 has been identified as a dual-activity molecule, exhibiting inhibitory effects on aldo-keto reductase family 1 member C3 (AKR1C3) and agonistic activity on the G protein-coupled receptor 84 (GPR84).[1][2] This guide provides a comparative assessment of this compound's specificity by examining its known targets and comparing its profile with alternative, more selective compounds. The information presented is intended to aid researchers in selecting the appropriate tools for their specific experimental needs.
Data Presentation: Quantitative Comparison of Compound Activity
Due to the limited availability of specific IC50 and EC50 values for this compound in the public domain, a direct quantitative comparison is not currently possible. The primary research identifying its dual activity has been noted, but the precise potency values are not available in the reviewed literature.[1][2]
However, to provide context for researchers seeking to modulate either AKR1C3 or GPR84, the following tables summarize the reported activities of several alternative and well-characterized inhibitors and agonists.
Table 1: Comparison of AKR1C3 Inhibitors
| Compound | Target | IC50 / Ki | Selectivity Notes |
| This compound | AKR1C3 | Not Reported | Also a potent GPR84 agonist.[1] |
| Flufenamic acid | AKR1C3 | Ki ≈ 0.30 µM | Non-selective, also inhibits other AKR1C isoforms. |
| Indomethacin | AKR1C3 | IC50 ≈ 0.1 µM | Shows 356-fold selectivity for AKR1C3 over other isoforms. |
| Compound 26 | AKR1C3 | Ki ≈ 0.1 µM | Approximately 1000-fold more selective for AKR1C3 over AKR1C2. |
| Compound 28 | AKR1C3 | Ki ≈ 2.7 µM | Shows 17-fold and 30-fold selectivity against AKR1C2 and AKR1C1, respectively. |
Table 2: Comparison of GPR84 Agonists
| Compound | Target | EC50 | Selectivity Notes |
| This compound | GPR84 | Not Reported | Also an AKR1C3 inhibitor.[1] |
| 6-OAU | GPR84 | EC50 ≈ 105 nM | A balanced agonist for G-protein and β-arrestin pathways. |
| ZQ-16 | GPR84 | EC50 ≈ 0.213 µM | Selective for GPR84 over other free fatty acid receptors (GPR40, GPR41, GPR119, GPR120). |
| DL-175 | GPR84 | - | A G-protein biased agonist with no detectable β-arrestin recruitment. |
| GPR84 agonist-2 | GPR84 | EC50 ≈ 7.24 nM | Highly selective GPR84 agonist. |
| OX04529 | GPR84 | EC50 ≈ 0.0185 nM | Potent, selective, and orally active GPR84 agonist with G-protein signaling bias. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound specificity. Below are representative protocols for the key assays used to characterize the activity of AKR1C3 inhibitors and GPR84 agonists.
AKR1C3 Inhibition Assay (S-tetralol Oxidation)
This assay determines the inhibitory potential of a compound against AKR1C3 by measuring the reduction in the NADP+-dependent oxidation of the substrate S-tetralol.
Materials:
-
Recombinant human AKR1C3 enzyme
-
S-tetralol (substrate)
-
NADP+ (cofactor)
-
Potassium phosphate buffer (pH 7.0)
-
Test compound (e.g., this compound or alternatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring NADPH fluorescence or absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADP+, and S-tetralol in each well of the microplate.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate the enzymatic reaction by adding the AKR1C3 enzyme to each well.
-
Immediately monitor the increase in NADPH concentration by measuring the change in absorbance at 340 nm or fluorescence at an excitation/emission of ~340/460 nm over time.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
GPR84 Agonist Activity Assay (cAMP Measurement)
This assay assesses the agonistic activity of a compound on GPR84 by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production in cells expressing the receptor. GPR84 couples to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Materials:
-
A cell line stably expressing human GPR84 (e.g., CHO-K1 or HEK293)
-
Forskolin
-
Test compound (e.g., this compound or alternatives)
-
Cell culture medium and reagents
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
Procedure:
-
Seed the GPR84-expressing cells into a 96-well plate and culture overnight.
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add the test compound at various concentrations to the cells and incubate for a specified period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Determine the EC50 value by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration and fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of GPR84 and a typical experimental workflow for assessing compound specificity.
Caption: GPR84 Signaling Pathway Activation.
Caption: Workflow for Assessing Dual-Target Specificity.
References
Statistical Validation of Pyrone-211: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental data available for Pyrone-211, a novel compound identified as a dual-activity modulator of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) and G Protein-Coupled Receptor 84 (GPR84). The following sections present a statistical validation of this compound's performance in comparison to other known modulators of these targets, supported by detailed experimental protocols and visual representations of the associated signaling pathways and workflows.
Data Presentation: Comparative Performance of this compound
The efficacy of this compound as both an inhibitor of AKR1C3 and an agonist of GPR84 is summarized below. For context, its performance is juxtaposed with other well-characterized compounds targeting these proteins.
Table 1: Comparative Inhibition of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3)
| Compound | Class | Mechanism of Action | IC50 (nM)* | Selectivity |
| This compound | Pyrone Derivative | Inhibitor | [Data Not Publicly Available] | [Data Not Publicly Available] |
| Indomethacin | NSAID | Inhibitor[1] | 960[1] | ~100-fold vs AKR1C2[1] |
| Casticin | Flavonoid | Inhibitor[2] | 5990[2] | Preferential cytotoxicity in AKR1C3-expressing cells[2] |
| 2'-hydroxyflavone | Flavonoid | Inhibitor[3] | 300[3] | 20-fold vs AKR1C1, >100-fold vs AKR1C2[3] |
| Compound 26 | Novel Scaffold | Inhibitor[4] | 100[4] | ~1000-fold vs AKR1C2[4] |
*IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Table 2: Comparative Agonism of G Protein-Coupled Receptor 84 (GPR84)
| Compound | Class | Mechanism of Action | EC50 (nM)* | Pathway Bias |
| This compound | Pyrone Derivative | Agonist | [Data Not Publicly Available] | [Data Not Publicly Available] |
| 6-OAU | Lipid Mimetic | Agonist[5] | [Varies by assay] | G-protein pathway bias[5] |
| DL-175 | Synthetic Agonist | Biased Agonist[6] | [Varies by assay] | Gαi/cAMP over β-arrestin[6] |
| Di(5,7-difluoro-1H-indole-3-yl)methane | Diindolylmethane Derivative | Agonist[7] | 41.3[7] | Biased towards cAMP pathway[7] |
| LY237 | Fatty Acid Analogue | Agonist[8] | 0.189[9] | [Data Not Publicly Available] |
*EC50 values represent the concentration of a drug that gives a half-maximal response.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the validation of compounds like this compound.
AKR1C3 Inhibition Assay
This protocol outlines a standard in vitro assay to determine the inhibitory potential of a compound against human AKR1C3.
-
Reagents and Materials:
-
Recombinant human AKR1C3 enzyme
-
NADP+ (cofactor)
-
Substrate (e.g., 1-acenaphthenol)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADP+, and the AKR1C3 enzyme in each well of the microplate.
-
Add varying concentrations of the test compound (and a vehicle control, DMSO) to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the increase in NADPH fluorescence (excitation at 340 nm, emission at 460 nm) over time using a spectrophotometer. The rate of NADPH production is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.
-
GPR84 Agonist Assay (cAMP Accumulation Assay)
This protocol describes a common method to assess the agonistic activity of a compound on GPR84 by measuring changes in intracellular cyclic AMP (cAMP) levels.
-
Reagents and Materials:
-
A cell line stably expressing human GPR84 (e.g., CHO-K1 or HEK293)
-
Forskolin (an adenylyl cyclase activator)
-
Test compound (e.g., this compound) dissolved in a suitable solvent
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well white microplate
-
-
Procedure:
-
Seed the GPR84-expressing cells into the microplate and culture overnight to allow for cell attachment.
-
Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add the test compound at various concentrations to the wells.
-
Co-stimulate the cells with a fixed concentration of forskolin to induce a measurable level of cAMP. GPR84 is a Gi-coupled receptor, so its activation will inhibit adenylyl cyclase and thus decrease forskolin-induced cAMP levels.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the log of the test compound concentration.
-
Calculate the EC50 value from the resulting dose-response curve, representing the concentration at which the compound elicits a half-maximal inhibition of the forskolin-induced cAMP response.
-
Mandatory Visualizations
The following diagrams illustrate the key biological pathways and experimental processes related to this compound.
Caption: Signaling pathways modulated by this compound.
Caption: A typical workflow for drug discovery and validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Pyrone-211
This document provides immediate safety and logistical information for the proper disposal of Pyrone-211, a potent GPR84 agonist and AKR1C3 inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound and its containers are disposed of responsibly through an approved waste disposal plant[1]. Do not empty into drains or release into the environment[2].
Hazard Summary and Disposal Information
For quick reference, the following table summarizes the key hazards and logistical information for this compound disposal.
| Hazard Classification | Precautionary Measures | Disposal Route |
| Acute toxicity, Oral (Category 4)[1] | Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] | Dispose of contents/container to an approved waste disposal plant[1]. |
| Acute aquatic toxicity (Category 1)[1] | Avoid release to the environment. Collect spillage.[1] | Dispose of contents/container to an approved waste disposal plant[1]. |
| Chronic aquatic toxicity (Category 1)[1] | Avoid release to the environment. Collect spillage.[1] | Dispose of contents/container to an approved waste disposal plant[1]. |
Experimental Protocol: Decontamination of Labware
There are no specific experimental protocols for the chemical deactivation of this compound provided in the safety data sheets. Therefore, all labware and personal protective equipment (PPE) contaminated with this compound should be treated as hazardous waste.
Procedure for Contaminated Labware and PPE:
-
Segregation: Keep all this compound contaminated materials separate from general laboratory waste.
-
Glassware: If disposable, place in a designated hazardous waste container. If reusable, rinse with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The resulting solvent rinseate is also considered hazardous waste and must be collected in a labeled, sealed container.
-
Plastics and Consumables: Place all contaminated plastics, such as pipette tips and tubes, directly into a designated hazardous waste container.
-
PPE: Contaminated gloves, lab coats, and other PPE should be placed in a sealed bag and disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The primary disposal procedure for this compound is to prepare it for collection by a certified hazardous waste disposal service.
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste," "this compound," and the relevant hazard symbols.
-
Store solid and liquid waste in separate, compatible, and sealed containers.
-
-
Packaging for Disposal:
-
Ensure all containers are in good condition and properly sealed to prevent leaks.
-
For liquid waste, use a secondary container to prevent spills.
-
Attach a completed hazardous waste tag to each container, detailing the contents and associated hazards.
-
-
Storage Prior to Disposal:
-
Store the packaged waste in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
